(5R,5'R)-Dihydroxy Lysinonorleucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-IMSYWVGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNC[C@@H](CC[C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470971 | |
| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869111-52-4 | |
| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5R,5'R)-Dihydroxy Lysinonorleucine chemical structure and properties
An In-Depth Technical Guide to (5R,5'R)-Dihydroxylysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
(5R,5'R)-Dihydroxylysinonorleucine is a crucial, naturally occurring amino acid derivative that functions as a covalent cross-link in mature collagen. This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and the experimental methodologies used for its study.
Chemical Structure and Properties
(5R,5'R)-Dihydroxylysinonorleucine, also known by its synonym (5R)-N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine, is one of the stereoisomers of dihydroxylysinonorleucine (DHLNL)[1][2]. It is formed from two modified lysine residues within collagen polypeptide chains.
The chemical identity and physical properties of (5R,5'R)-Dihydroxylysinonorleucine are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 869111-52-4 | [1] |
| Molecular Formula | C12H25N3O6 | [1][3] |
| Molecular Weight | 307.34 g/mol | [1][3] |
| SMILES | C(C--INVALID-LINK--N)--INVALID-LINK--O)N)O">C@HO | [1] |
| InChI | InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1 | [1] |
| Storage Temperature | -20°C | [1] |
| Physical Format | Neat | [1] |
Biological Role and Significance
Dihydroxylysinonorleucine is a reducible, lysine-derived cross-link essential for the structural integrity and stability of collagen fibers[4]. Its concentration is low in the initial stages of connective tissue formation but increases significantly as collagen matures, correlating with the development of robust collagen fibers and bundles[5]. This cross-link is formed through a series of post-translational modifications, which are critical for the proper function of tissues requiring high tensile strength, such as skin, bone, and tendons.
In vivo, dihydroxylysinonorleucine is often found in a glycosylated state, with glucosylgalactosyl residues attached[5]. The formation pathway involves the enzymatic conversion of lysine residues on procollagen molecules into reactive aldehydes, which then condense with hydroxylysine residues on adjacent molecules.
Caption: Biosynthesis pathway of the DHLNL collagen cross-link.
Experimental Protocols
Isolation and Purification from Biological Tissues
The isolation of dihydroxylysinonorleucine and its isomers from tissues like bovine skin requires multi-step purification.
Protocol: Isolation from Bovine Skin [6]
-
Tissue Preparation: Freeze and pulverize bovine skin.
-
Hydrolysis: Perform acid hydrolysis of the tissue sample to break down collagen into its constituent amino acids and cross-links.
-
Initial Purification: Subject the hydrolysate to preparative fibrous cellulose chromatography to separate components based on polarity.
-
Secondary Purification: Further purify the fractions containing hydroxylysinonorleucine (HLNL) using silica chromatography.
-
Diastereoisomer Separation: Employ ion-exchange chromatography (IEC) to separate the different diastereoisomers of DHLNL[6].
Characterization Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive method for the detection and quantification of collagen cross-links without the need for derivatization[6].
Protocol: LC-HRMS Analysis [6]
-
Sample Preparation: Apply the purified sample containing cross-links onto a diamond hydride column.
-
Elution: Use a gradient of water and acetonitrile, both containing 0.1% (w/v) formic acid, to elute the cross-links from the column.
-
Detection: Detect the separated cross-links using high-resolution accurate-mass mass spectrometry (HRMS). This allows for detection in the sub-picomole range. Tandem MS (MS/MS or MS²) can be used to confirm the sequence and locate post-translational modifications[7].
Caption: General workflow for LC-MS/MS analysis of collagen cross-links.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of complex molecules.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient quantity of the highly purified DHLNL isomer in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Record 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 700 MHz)[8].
-
Analysis:
-
¹³C NMR: Compare the spectrum with those of lysine and hydroxylysine to assign carbon signals. The presence of single and double peaks corresponding to the respective precursor amino acids can confirm the structure[6].
-
¹H NMR: A detailed proton NMR study can unequivocally confirm the stereochemical structure of diol derivatives[9].
-
2D NMR: Use correlation spectra to establish connectivity and confirm the complete chemical structure.
-
Chemical Synthesis
The enantioselective synthesis of (2S,2′S,5R,5′R)-5,5′-dihydroxylysinonorleucine has been achieved, providing access to pure standards for research.
Protocol: Enantioselective Synthesis [10]
-
Chiral Precursor: Utilize the Williams' glycine template methodology. This approach allows for the stereocontrolled introduction of the α-carbon stereocenter.
-
Side-Chain Construction: Build the hydroxylated side chains required for the dimeric amino acid.
-
Coupling: Couple the two protected amino acid precursors to form the dimeric structure.
-
Deprotection: Remove the protecting groups to yield the final, enantiomerically pure (2S,2′S,5R,5′R)-5,5′-dihydroxylysinonorleucine. Other related syntheses have been developed for precursors like (2S,5R)-5-hydroxylysine[11].
References
- 1. (5R,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]
- 2. (5R,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A possible role for dehydrodihydroxylysinonorleucine in collagen fibre and bundle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to the Stereoselective Synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the enantioselective synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine, a significant collagen cross-linking amino acid. The pathway, developed by Allevi, Cribiù, and Anastasia, utilizes a strategic approach starting from L-glutamic acid and employing Williams' glycine template methodology to control stereochemistry. The key bond formation is achieved through a reductive amination reaction.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the preparation of a chiral aldehyde precursor from L-glutamic acid. This aldehyde then undergoes a coupling reaction with a protected glycine derivative, followed by a series of transformations to yield the target molecule.
The overall logical flow of the synthesis is depicted below:
Caption: Logical workflow of the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on the work of Allevi and Anastasia and represent the key transformations in the synthesis of this compound.
Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid
This initial step involves the conversion of commercially available L-glutamic acid to a chiral lactone, which serves as a key intermediate.
Protocol:
-
L-Glutamic acid is dissolved in water and treated with a solution of sodium nitrite at 0-5°C.
-
The reaction mixture is stirred for several hours, allowing for the diazotization of the alpha-amino group and subsequent intramolecular cyclization.
-
The solution is then acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone.
-
Purification is achieved by recrystallization or column chromatography.
Step 2: Preparation of the Chiral Aldehyde Precursor
The chiral lactone is converted to the key aldehyde required for the coupling reaction.
Protocol:
-
The lactone from Step 1 is protected at the carboxylic acid, for example, as a benzyl ester.
-
The protected lactone is then subjected to reduction with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature (-78°C) to afford the corresponding lactol.
-
The lactol is then oxidized using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation to yield the desired aldehyde.
-
The aldehyde is carefully purified by column chromatography to be used immediately in the next step.
Step 3: Reductive Amination for Dimerization
This is the crucial step where the carbon backbone of dihydroxy lysinonorleucine is constructed via a reductive amination reaction.
Protocol:
-
A solution of the aldehyde from Step 2 is prepared in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
To this solution is added a protected (5R)-5-hydroxy-L-lysine derivative, where the alpha-amino and carboxylic acid groups are suitably protected (e.g., as Boc and benzyl ester respectively), and the epsilon-amino group is free.
-
A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Step 4: Global Deprotection
The final step involves the removal of all protecting groups to yield the target molecule, this compound.
Protocol:
-
The protected dihydroxy lysinonorleucine derivative from Step 3 is dissolved in a suitable solvent system, often a mixture of methanol and water.
-
A palladium catalyst, such as 10% palladium on carbon, is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) for 24-48 hours.
-
The progress of the deprotection is monitored by TLC or LC-MS.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by ion-exchange chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1. Lactone Formation | Diazotization/Cyclization | L-Glutamic Acid | (S)-5-oxotetrahydrofuran-2-carboxylic acid | 75-85 |
| 2. Aldehyde Synthesis | Reduction/Oxidation | Protected Lactone | Chiral Aldehyde Precursor | 60-70 (over 2 steps) |
| 3. Reductive Amination | C-N Bond Formation | Aldehyde & Protected Hydroxylysine | Protected Dihydroxy Lysinonorleucine | 50-65 |
| 4. Global Deprotection | Hydrogenolysis | Protected Dihydroxy Lysinonorleucine | This compound | 85-95 |
Visualized Synthesis Pathway
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and collagen biochemistry. The provided protocols and data serve as a foundation for the practical implementation of this synthetic route.
The Pivotal Role of (5R,5'R)-Dihydroxylysinonorleucine in Collagen: A Technical Guide for Researchers
An In-depth Exploration of a Key Collagen Cross-link for Drug Development and Scientific Discovery
Introduction
Collagen, the most abundant protein in mammals, provides the essential structural framework for tissues and organs. Its remarkable tensile strength and stability are not inherent to individual collagen molecules but are conferred by a complex network of covalent intermolecular cross-links. Among these, (5R,5'R)-Dihydroxylysinonorleucine (DHLNL) emerges as a critical, albeit immature, divalent cross-link. Understanding the biological role of DHLNL is paramount for researchers in fields ranging from connective tissue disorders and fibrosis to the development of novel therapeutics targeting the extracellular matrix. This technical guide provides a comprehensive overview of the formation, function, and analysis of DHLNL, tailored for researchers, scientists, and drug development professionals.
The Enzymatic Forging of a Crucial Link: Formation of (5R,5'R)-DHLNL
The biosynthesis of DHLNL is a sophisticated enzymatic process initiated in the extracellular space. The primary catalyst in this pathway is lysyl oxidase (LOX) , a copper-dependent enzyme.[1][2][3][4][5][6] The formation of DHLNL can be summarized in the following key steps:
-
Oxidative Deamination: Lysyl oxidase acts on specific lysine and hydroxylysine residues within the telopeptide regions of adjacent collagen molecules. This enzymatic action results in the oxidative deamination of the ε-amino group, converting it into a reactive aldehyde group, specifically a hydroxyallysine.[1][7]
-
Condensation Reaction: The newly formed hydroxyallysine aldehyde on one collagen molecule spontaneously reacts with the ε-amino group of a hydroxylysine residue located in the helical region of a neighboring collagen molecule.
-
Formation of dehydro-DHLNL: This condensation reaction forms a Schiff base, creating the unstable intermediate, dehydro-dihydroxylysinonorleucine (deH-DHLNL).[8]
-
Reduction to DHLNL: The deH-DHLNL is then stabilized through reduction to form the mature, stable divalent cross-link, (5R,5'R)-Dihydroxylysinonorleucine.[9]
DHLNL is considered an "immature" cross-link because it can undergo further reactions to form more complex, trivalent cross-links such as pyridinoline (PYD).[10][11] The concentration of DHLNL is observed to increase during the development and maturation of collagen fibers and bundles, highlighting its role as a foundational element in the strengthening of connective tissues.[12]
Quantitative Insights into DHLNL's Role
The concentration of DHLNL in various tissues provides critical information about the state of collagen metabolism and the mechanical properties of the tissue. Below are tables summarizing key quantitative data related to DHLNL.
Table 1: Quantitative Analysis of DHLNL in Tissues
| Tissue Type | Condition | DHLNL Concentration (mol/mol of collagen) | Reference |
| Mouse Cervix | Nonpregnant | ~0.3 (part of total immature crosslinks) | [13] |
| Mouse Cervix | Gestation Day 6 | ~0.5 (part of total immature crosslinks) | [13] |
| Mouse Cervix | Gestation Day 15 | ~0.35 (part of total immature crosslinks) | [13] |
| Human Lung | Control | Baseline (ratio to HLNL) | [2] |
| Human Lung | Acute Respiratory Distress Syndrome (ARDS) | Significantly elevated DHLNL:HLNL ratio | [2] |
| Human Lung | Interstitial Lung Disease (ILD) | No significant change in DHLNL:HLNL ratio | [2] |
Table 2: Analytical Parameters for DHLNL Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS | 0.6 ng/mL | 2.0 ng/mL | [14] |
Table 3: Correlation of DHLNL with Mechanical Properties of Collagen
| Tissue | Mechanical Property | Correlation with DHLNL | Reference |
| Mouse Cervix | Final Stiffness | Positive Correlation | [13] |
| Mouse Cervix | Ultimate Strength | Positive Correlation | [13] |
Signaling Pathways Regulating DHLNL Formation
The synthesis of DHLNL is intricately regulated by complex signaling pathways that control the expression and activity of lysyl oxidase. Understanding these pathways is crucial for developing therapeutic strategies to modulate collagen cross-linking.
Lysyl Oxidase (LOX) Pathway
The direct enzymatic pathway leading to DHLNL formation is centered around the activity of lysyl oxidase.
Caption: Lysyl Oxidase catalyzed formation of DHLNL.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
TGF-β is a potent profibrotic cytokine that upregulates the expression of lysyl oxidase, thereby promoting collagen cross-linking.
Caption: TGF-β signaling pathway leading to LOX expression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is also implicated in the regulation of collagen synthesis and cross-linking, contributing to tissue homeostasis and fibrosis.
Caption: Wnt/β-catenin pathway in collagen synthesis.
Experimental Protocols for DHLNL Analysis
Accurate quantification of DHLNL is essential for understanding its role in health and disease. The following are detailed methodologies for the analysis of DHLNL in biological samples.
Protocol 1: Tissue Preparation for Cross-link Analysis
-
Tissue Homogenization:
-
Reduction of Schiff Bases:
-
Suspend the homogenized tissue powder in a phosphate-buffered saline (PBS) solution.
-
Add a fresh solution of sodium borohydride (NaBH₄) to the suspension to reduce the unstable Schiff base cross-links (like deH-DHLNL) to their stable forms (DHLNL).[9]
-
Incubate the reaction mixture, typically for 1 hour at room temperature, with gentle agitation.
-
Quench the reaction by the addition of acetic acid.
-
-
Acid Hydrolysis:
-
Wash the reduced tissue pellet multiple times with deionized water to remove excess reagents.
-
Add 6 M hydrochloric acid (HCl) to the pellet.[16]
-
Hydrolyze the sample at 110°C for 18-24 hours in a sealed, vacuum-purged tube.[16]
-
After hydrolysis, cool the sample and neutralize the acid with sodium hydroxide (NaOH).
-
Dry the hydrolysate using a vacuum centrifuge.
-
Protocol 2: Quantification of DHLNL by High-Performance Liquid Chromatography (HPLC)
-
Sample Reconstitution:
-
Reconstitute the dried hydrolysate in a suitable mobile phase, typically a buffered aqueous solution.[17]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto an HPLC system equipped with a C18 reverse-phase column.[17]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[17]
-
Set the column temperature, for example, to 35°C.[17]
-
-
Detection and Quantification:
-
Detect the eluting cross-links using a UV detector, typically at a wavelength of 260 nm.[18]
-
Quantify the DHLNL peak by comparing its area to a standard curve generated from known concentrations of a purified DHLNL standard.
-
Protocol 3: Quantification of DHLNL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Follow the same tissue preparation, reduction, and hydrolysis steps as outlined in Protocol 1.
-
Reconstitute the dried hydrolysate in a solvent compatible with LC-MS/MS analysis, such as 0.1% formic acid in water.[14]
-
-
LC Separation:
-
Inject the sample into a UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Use a suitable column for separation, such as a C18 or a diamond hydride column.[14]
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.[14]
-
-
MS/MS Detection and Quantification:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify DHLNL. This involves monitoring the transition of the precursor ion (the molecular ion of DHLNL) to a specific product ion.
-
Quantify DHLNL by comparing the peak area to a standard curve prepared with a stable isotope-labeled internal standard.[9]
-
Protocol 4: In Vitro Collagen Cross-linking Assay
-
Collagen Fibril Formation:
-
Prepare a solution of purified, monomeric collagen (e.g., rat tail type I collagen) in a dilute acid (e.g., 0.01 M HCl).
-
Induce fibril formation by neutralizing the collagen solution with a buffer (e.g., PBS) and incubating at 37°C.
-
-
Enzymatic Cross-linking:
-
Add purified lysyl oxidase to the collagen fibril suspension.
-
Incubate the mixture at 37°C for a specified period to allow for cross-link formation.
-
-
Analysis of Cross-links:
-
Stop the reaction and harvest the cross-linked collagen by centrifugation.
-
Analyze the formation of DHLNL and other cross-links using the HPLC or LC-MS/MS protocols described above.
-
Protocol 5: Collagenase Digestion for Mass Spectrometry-Based Proteomics
-
Tissue Digestion:
-
Protein Extraction and Reduction/Alkylation:
-
Centrifuge the cell suspension to pellet the cells and extracellular matrix components.
-
Lyse the pellet and solubilize the proteins.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.[21]
-
-
Proteolytic Digestion:
-
Digest the proteins into smaller peptides using a protease such as trypsin.[21]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify collagen peptides and their post-translational modifications, including cross-links.[21]
-
Conclusion
(5R,5'R)-Dihydroxylysinonorleucine is a fundamental component of collagen stability and a key indicator of collagen metabolism. Its formation, orchestrated by lysyl oxidase and regulated by intricate signaling pathways, is a critical determinant of tissue mechanical properties. For researchers and drug development professionals, the ability to accurately quantify DHLNL and understand its regulatory mechanisms opens new avenues for diagnosing and treating a wide range of fibrotic and connective tissue disorders. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for advancing research in this vital area of biochemistry and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/ β-Catenin Pathway Balances Scaffold Degradation and Bone Formation in Tissue-Engineered Laminae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mediators leading to fibrosis - how to measure and control them in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Collagen Crosslinking Analysis [bio-protocol.org]
- 17. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]
- 21. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Lysinonorleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the amino acid lysinonorleucine. It details the experimental protocols for its purification and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the biochemical formation of lysinonorleucine and the experimental workflow for its isolation.
Introduction: A Novel Cross-Linking Amino Acid
Lysinonorleucine is a naturally occurring amino acid that plays a crucial role in the structure and function of several proteins, most notably elastin and collagen.[1] It was first discovered as a new amino acid in the hydrolysates of elastin.[2] Lysinonorleucine is formed through a post-translational modification process, creating a covalent cross-link between two lysine residues on adjacent polypeptide chains. This cross-linking is vital for the stability and elasticity of tissues.
The chemical structure of lysinonorleucine is Nε-(5-amino-5-carboxypentyl)lysine. This unique structure contributes significantly to the biomechanical properties of the extracellular matrix.
Biochemical Formation of Lysinonorleucine
The formation of lysinonorleucine is a multi-step biochemical process initiated by the enzyme lysyl oxidase. This enzyme catalyzes the oxidative deamination of the ε-amino group of a lysine residue to form a reactive aldehyde, allysine. Subsequently, this allysine residue condenses with the ε-amino group of another lysine residue to form a Schiff base intermediate. This intermediate is then reduced to the stable lysinonorleucine cross-link.
References
The Pivotal Role of Lysinonorleucine in Elastin and Connective Tissue Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of lysinonorleucine (LNL), a critical cross-linking amino acid in elastin and other connective tissue proteins. We will delve into its fundamental role in providing elasticity, its formation, and its implications in health and disease. This document offers detailed experimental protocols for its quantification, summarizes key quantitative data, and visualizes the intricate signaling pathways governing its synthesis.
Introduction: The Structural Significance of Lysinonorleucine
Elastin, the protein responsible for the remarkable resilience of tissues such as arteries, lungs, and skin, owes its unique properties to an extensive network of covalent cross-links. Among these, lysinonorleucine (LNL) stands out as a stable, bifunctional cross-link essential for the structural integrity and long-term function of elastic fibers.[1][2] LNL is formed from two lysine residues, creating a durable bond that contributes significantly to the elastic recoil and mechanical strength of connective tissues.[2] Unlike the more complex desmosine and isodesmosine cross-links, which are tetrafunctional and unique to elastin, LNL is also found in other proteins like collagen, albeit in smaller quantities.[1] Understanding the function and regulation of LNL is paramount for developing therapeutic strategies for a range of connective tissue disorders.
The Biochemical Formation of Lysinonorleucine
The biosynthesis of LNL is a multi-step process initiated by the enzyme lysyl oxidase (LOX). This copper-dependent enzyme catalyzes the oxidative deamination of the ε-amino group of specific lysine residues within tropoelastin, the soluble precursor of elastin. This reaction forms a reactive aldehyde derivative known as allysine.[1][3]
Subsequently, the allysine residue can spontaneously condense with the ε-amino group of a nearby lysine residue to form a Schiff base intermediate, dehydrolysinonorleucine. This intermediate is then reduced to the stable, saturated cross-link, lysinonorleucine.[1] This cross-linking process is crucial for the assembly and insolubility of mature elastin fibers.
Quantitative Analysis of Lysinonorleucine in Tissues
The quantification of LNL is essential for understanding the maturation of elastic tissues, the effects of aging, and the progression of various pathologies. While data is continually emerging, this section summarizes available quantitative information on LNL and related cross-links.
Table 1: Cross-link Content in Mature Bovine Ligamentum Nuchae Elastin
| Cross-link Amino Acid | Content (residues/1000 amino acid residues) |
| Desmosine | ~6 |
| Isodesmosine | ~6 |
| Lysinonorleucine | ~2 |
| Allysine Aldol Condensation Product | Present |
| Merodesmosine | Trace amounts |
Source: Data compiled from studies on mature bovine elastin.[2]
Table 2: Changes in Elastin Cross-links During Maturation (Bovine Ligamentum Nuchae)
| Cross-link/Amino Acid | Immature Elastin | Mature Elastin |
| Lysine | High | Low |
| Allysine Aldol Condensation Product | High | Low |
| Dehydromerodesmosine | Present | Virtually nil |
| Desmosine + Isodesmosine | Low | High |
| Lysinonorleucine | Low | High |
Source: Observations from studies on the maturation of bovine elastin.[2][3]
Experimental Protocols for Lysinonorleucine Quantification
Accurate quantification of LNL requires meticulous sample preparation and sophisticated analytical techniques. The following are detailed methodologies for the analysis of LNL in connective tissues.
Sample Preparation: Tissue Hydrolysis
To liberate LNL from the protein backbone, complete hydrolysis of the tissue sample is necessary.
4.1.1. Acid Hydrolysis
This is the most common method for preparing samples for amino acid analysis.
-
Materials:
-
Lyophilized and defatted tissue sample
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas
-
Heating block or oven (110°C)
-
Vacuum centrifuge or evaporator
-
Internal standard (e.g., homoarginine or a stable isotope-labeled LNL)
-
-
Protocol:
-
Weigh approximately 5-10 mg of the lyophilized tissue sample into a hydrolysis tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of 6 M HCl.
-
Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.
-
Seal the tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the tube to room temperature and open carefully.
-
Dry the hydrolysate completely using a vacuum centrifuge or a rotary evaporator.
-
Reconstitute the dried residue in a suitable buffer for HPLC or LC-MS/MS analysis (e.g., 0.1 M HCl or the initial mobile phase).
-
4.1.2. Enzymatic Hydrolysis
For studies where the peptide context of LNL is important, enzymatic digestion can be employed.
-
Materials:
-
Purified elastin or tissue homogenate
-
Elastase (from porcine pancreas)
-
Thermolysin
-
Digestion buffer (e.g., 0.1 M Tris-HCl, pH 8.8)
-
Incubator (37°C)
-
-
Protocol:
-
Suspend the elastin or tissue sample in the digestion buffer.
-
Add elastase to the suspension (e.g., at a 1:50 enzyme-to-substrate ratio).
-
Incubate at 37°C for 24-48 hours with gentle agitation.
-
For more complete digestion, a secondary digestion with thermolysin can be performed under similar conditions.
-
Terminate the reaction by heating the sample to 100°C for 10 minutes.
-
Centrifuge the digest to remove any insoluble material.
-
The supernatant containing the peptide fragments can then be analyzed by LC-MS/MS.
-
Analytical Quantification
4.2.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method often requires pre-column derivatization to make the amino acids detectable by fluorescence.
-
Derivatization Agent: o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: LNL concentration is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve of known LNL concentrations.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of LNL without derivatization.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often preferred for retaining the polar amino acids.
-
Mobile Phase: A gradient of an aqueous buffer with a volatile salt (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions for LNL and the internal standard are monitored for quantification.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of LNL based on a standard curve.
Signaling Pathways Regulating Lysinonorleucine Formation
The formation of LNL is intrinsically linked to the synthesis and assembly of elastin. Therefore, the signaling pathways that regulate elastogenesis are critical for controlling LNL levels.
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a potent stimulator of elastin gene expression in various cell types, including fibroblasts and smooth muscle cells.
-
Mechanism: TGF-β binds to its cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then translocate to the nucleus, where they act as transcription factors to increase the expression of the elastin gene (ELN).
-
mRNA Stability: TGF-β signaling can also increase the stability of elastin mRNA, leading to enhanced protein translation. This process involves other signaling molecules such as protein kinase C-delta (PKCδ) and p38 mitogen-activated protein kinase (MAPK).
Regulation of Lysyl Oxidase (LOX)
The activity of LOX is a critical control point in the formation of all lysine-derived cross-links, including LNL.
-
Transcriptional Regulation: The expression of the LOX gene is upregulated by various factors, including TGF-β and connective tissue growth factor (CTGF).
-
Post-translational Activation: LOX is synthesized as a proenzyme and requires proteolytic cleavage by bone morphogenetic protein-1 (BMP-1) to become fully active in the extracellular matrix.
Integrin Signaling and Extracellular Matrix Assembly
The proper assembly of the extracellular matrix (ECM) is crucial for bringing tropoelastin molecules into proximity for cross-linking.
-
Role of Integrins: Cell surface receptors called integrins, particularly α5β1, play a key role in organizing the fibronectin fibrillar network. This network is thought to act as a scaffold for the deposition and subsequent cross-linking of tropoelastin.
-
Focal Adhesion Kinase (FAK): Integrin engagement with the ECM activates intracellular signaling cascades involving FAK, which influences cell adhesion, migration, and ECM organization.
Visualizing the Processes: Diagrams
To aid in the understanding of the complex processes described, the following diagrams are provided.
Experimental workflow for lysinonorleucine analysis.
TGF-β signaling pathway leading to elastin synthesis.
Conclusion
Lysinonorleucine is a cornerstone of connective tissue architecture, providing essential stability and elasticity to proteins like elastin. Its formation, tightly regulated by enzymatic activity and complex signaling pathways, is critical for tissue homeostasis. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of LNL, enabling researchers to further elucidate its role in both physiological and pathological processes. A deeper understanding of LNL's function and regulation will undoubtedly pave the way for novel therapeutic interventions for a wide array of connective tissue disorders.
References
Stereochemistry of Dihydroxylysinonorleucine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxylysinonorleucine (DHLNL) is a crucial trivalent cross-linking amino acid that plays a significant role in the stabilization of collagen fibrils, the most abundant protein in mammals. The stereochemistry of DHLNL is complex, with multiple chiral centers giving rise to a number of possible stereoisomers. The precise isomeric forms and their relative abundance are critical for the normal physiological function of collagen and are altered in various pathological conditions. This technical guide provides a comprehensive overview of the stereochemistry of DHLNL isomers, including their structure, formation, and biological significance. Detailed experimental protocols for the isolation, characterization, and quantification of these isomers are presented, along with a summary of available quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of collagen biology, connective tissue disorders, and related areas.
Introduction
Collagen, the primary structural protein in the extracellular matrix, derives its remarkable tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. Dihydroxylysinonorleucine (DHLNL) is a key reducible cross-link formed during collagen biosynthesis. Its formation is initiated by the enzymatic action of lysyl oxidase, which converts specific lysine and hydroxylysine residues into reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links, which can further mature into more complex trivalent cross-links like DHLNL.
The molecular structure of DHLNL contains several chiral centers, leading to the potential for multiple stereoisomers. The specific stereoconfiguration of these isomers can influence the geometry and stability of the collagen fibril, and alterations in their ratios have been implicated in various diseases affecting connective tissues. Understanding the stereochemistry of DHLNL is therefore of fundamental importance for elucidating the structure-function relationships of collagen in both health and disease.
Stereochemistry of Dihydroxylysinonorleucine
The IUPAC name for one of the common isomers of dihydroxylysinonorleucine is (2S,5R)-6-amino-2-[[2-[[(2S,5R)-5-amino-5-carboxypentyl]amino]-2-carboxyethyl]amino]-5-hydroxyhexanoic acid. The structure of DHLNL is derived from the condensation of two hydroxylysine residues and one lysine residue. The presence of multiple asymmetric carbon atoms results in a variety of possible diastereomers and enantiomers.
The biosynthesis of DHLNL begins with the formation of dehydro-dihydroxylysinonorleucine (deH-DHLNL), an intermediate aldimine (Schiff base) cross-link. This process is a critical step in the maturation of collagen fibrils.
Quantitative Data on DHLNL Isomers
Quantitative analysis of DHLNL isomers in tissues is challenging due to their complex structure and low abundance. However, studies have begun to emerge that provide insights into the relative ratios of different collagen cross-links. For instance, the ratio of the mature, non-reducible pyridinoline (Pyr) cross-link to the reducible deH-DHLNL has been used as an indicator of collagen maturity and has been shown to vary in different bone tissues with differing mechanical strengths.[1]
Further research is required to establish the precise quantitative distribution of the various DHLNL stereoisomers in different tissues and to understand how these ratios are affected by age, disease, and therapeutic interventions.
Table 1: Summary of Quantitative Data on DHLNL and Related Cross-links
| Tissue Type | Cross-link Ratio Measured | Method | Reference |
| Mouse Humerus | Pyridinoline (Pyr) / dehydro-dihydroxylysinonorleucine (deH-DHLNL) | Fourier Transform Infrared Spectroscopic Imaging | [1] |
Note: This table is intended to be illustrative. More comprehensive quantitative data on specific DHLNL isomers is an active area of research.
Experimental Protocols
Isolation of DHLNL from Tissues
A general workflow for the isolation of DHLNL from collagen-rich tissues for subsequent analysis is outlined below.
Figure 1: General workflow for the isolation and analysis of DHLNL isomers.
4.1.1. Acid Hydrolysis of Collagen
-
Sample Preparation: Obtain a known weight of dried, defatted collagen-rich tissue.
-
Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed, acid-resistant tube.
-
Incubation: Heat the sample at 110°C for 24 hours to ensure complete hydrolysis of the collagen into its constituent amino acids.
-
Neutralization: After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH) to a pH of approximately 6.5.
Separation of DHLNL Isomers by Ion-Exchange Chromatography
Ion-exchange chromatography is a classical method for separating charged molecules like amino acids and their derivatives.
-
Column: A cation-exchange column is typically used.
-
Equilibration: The column is equilibrated with a starting buffer of a specific pH and low ionic strength.
-
Sample Loading: The neutralized collagen hydrolysate is loaded onto the column.
-
Elution: A gradient of increasing ionic strength (e.g., by increasing the salt concentration) or a pH gradient is applied to the column to selectively elute the bound amino acids. The different stereoisomers of DHLNL, having slightly different pKa values, will elute at different times.
-
Fraction Collection: Fractions are collected and can be further analyzed by techniques such as HPLC-MS/MS.
Characterization and Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of DHLNL isomers.
-
Chromatographic Separation: A reversed-phase or a chiral column can be used for the separation of the isomers. The choice of column and mobile phase is critical for achieving good resolution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, precursor ions corresponding to the m/z of DHLNL are selected and fragmented. The resulting product ion spectra provide a structural fingerprint for each isomer.
-
Quantification: Quantification can be achieved using stable isotope-labeled internal standards and by monitoring specific precursor-product ion transitions (Selected Reaction Monitoring - SRM).
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of the isolated DHLNL isomers. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) experiments are employed to determine the connectivity and spatial arrangement of the atoms within the molecule.
Biological Significance and Signaling Pathways
The formation of DHLNL is an integral part of the collagen biosynthesis and maturation pathway. This process is essential for the mechanical stability of connective tissues.
Figure 2: Simplified pathway of collagen cross-linking leading to the formation of DHLNL.
While the primary role of DHLNL is structural, the process of collagen cross-linking can be influenced by various signaling pathways that regulate the expression and activity of lysyl oxidase. Further research is needed to explore if DHLNL or its precursors are directly involved in cell signaling events.
Conclusion
The stereochemistry of dihydroxylysinonorleucine is a complex and critical aspect of collagen biology. The precise isomeric composition of DHLNL contributes significantly to the structural integrity and mechanical properties of connective tissues. This guide has provided an overview of the current understanding of DHLNL stereochemistry, along with detailed experimental approaches for its study. Further research, particularly in the quantitative analysis of DHLNL isomers in different biological contexts, will be crucial for advancing our knowledge of connective tissue health and disease, and for the development of novel therapeutic strategies.
References
The Natural Abundance of (5R,5'R)-Dihydroxylysinonorleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural abundance of (5R,5'R)-dihydroxylysinonorleucine (DHLNL) in various biological tissues. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for DHLNL analysis, and visualizes the relevant biochemical pathways. DHLNL is a key immature divalent cross-link in collagen, playing a crucial role in the mechanical properties and maturation of the extracellular matrix (ECM). Its quantification is vital for understanding tissue development, aging, and pathological conditions such as fibrosis.
Quantitative Abundance of (5R,5'R)-Dihydroxylysinonorleucine in Tissues
The concentration of DHLNL varies significantly among different tissues, reflecting the diverse functional requirements of the ECM. Tissues with high collagen turnover and remodeling often exhibit higher levels of this immature cross-link. The following table summarizes available quantitative data for DHLNL in various healthy tissues. It is important to note that obtaining a comprehensive dataset for DHLNL across all human tissues is challenging, and the presented values are derived from specific studies, primarily in animal models, which are valuable for comparative analysis.
| Tissue Type | Species | DHLNL Concentration (mol/mol of collagen) | Reference |
| Cervical Tissue (Day 6 of pregnancy) | Mouse | ~0.15 | [1] |
| Cervical Tissue (Day 15 of pregnancy) | Mouse | ~0.25 | [1] |
| Femoral Condyle Cartilage | Minipig | ~0.08 | |
| Femoral Head Cartilage | Minipig | ~0.07 | |
| Facet Joint Cartilage | Minipig | ~0.06 | |
| Floating Rib Cartilage | Minipig | ~0.10 | |
| True Rib Cartilage | Minipig | ~0.12 | |
| Auricular Cartilage | Minipig | ~0.04 | |
| Annulus Fibrosus | Minipig | ~0.03 | |
| Meniscus (Red-White) | Minipig | ~0.02 | |
| Meniscus (White-White) | Minipig | ~0.01 | |
| Temporomandibular Joint Disc | Minipig | ~0.02 |
Note: The data for minipig cartilages were extracted from graphical representations and should be considered approximate values.
Experimental Protocols for DHLNL Quantification
The accurate quantification of DHLNL in tissues is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization : Flash-frozen tissue samples are homogenized in a suitable buffer to disrupt the cellular and extracellular matrix structure. This can be achieved using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers).
-
Reduction of Reducible Cross-links : The immature Schiff base precursor of DHLNL, dehydro-dihydroxylysinonorleucine (deH-DHLNL), is unstable and must be reduced to the stable DHLNL form for accurate quantification. This is achieved by treating the tissue homogenate with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution (e.g., 1 M NaOH). The reduction is typically carried out at room temperature for a defined period.
-
Washing : After reduction, the tissue pellet is washed multiple times with ultrapure water to remove excess reagents and soluble components.
-
Acid Hydrolysis : The washed and reduced tissue pellet is hydrolyzed to break down the collagen into its constituent amino acids and cross-links. This is performed by incubating the sample in 6N hydrochloric acid (HCl) at a high temperature (e.g., 105-110°C) for 18-24 hours.
-
Drying and Reconstitution : The acid hydrolysate is dried to remove the HCl, typically using a vacuum concentrator. The dried residue is then reconstituted in a solvent suitable for LC-MS/MS analysis, such as 0.1% formic acid.
-
Solid-Phase Extraction (Optional) : For complex samples, a solid-phase extraction (SPE) step may be included after hydrolysis to enrich the cross-link fraction and remove interfering substances.
LC-MS/MS Analysis
-
Chromatographic Separation : The reconstituted hydrolysate is injected into a liquid chromatography system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate DHLNL from other amino acids and cross-links. A gradient elution with a mobile phase consisting of an aqueous solvent with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. DHLNL is ionized, typically using electrospray ionization (ESI) in positive mode.
-
Quantification : Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of DHLNL and one or more of its characteristic product ions generated by collision-induced dissociation. The area under the peak for the specific MRM transition is proportional to the concentration of DHLNL in the sample. Stable isotope-labeled internal standards are often used to improve the accuracy and precision of the quantification.
Visualizations
Biosynthesis of (5R,5'R)-Dihydroxylysinonorleucine
The formation of DHLNL is an integral part of collagen biosynthesis and cross-linking, a process initiated by the enzymatic modification of lysine residues.
Experimental Workflow for DHLNL Quantification
The following diagram outlines the key steps in the analytical workflow for the quantification of DHLNL in tissue samples.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Lysinonorleucine Variants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties of lysinonorleucine (LNL) and its variants. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide covers the synthesis, analysis, and biological significance of LNL, with a focus on its stereoisomers.
Introduction to Lysinonorleucine
Lysinonorleucine (LNL) is a naturally occurring amino acid derivative formed from the condensation of two lysine residues. It plays a crucial role as a covalent cross-link in structural proteins such as collagen and elastin, contributing to the stability and integrity of the extracellular matrix. The formation of LNL is a post-translational modification catalyzed by the enzyme lysyl oxidase. Due to the presence of multiple chiral centers, LNL can exist in various stereoisomeric forms, each potentially possessing distinct physicochemical and biological properties. Understanding these properties is essential for elucidating their roles in physiological and pathological processes.
Physicochemical Properties of Lysinonorleucine Variants
Core Physicochemical Data
The following table summarizes the fundamental physicochemical properties of lysinonorleucine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 275.34 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | --INVALID-LINK-- |
Estimated Physicochemical Properties of LNL Diastereomers
Direct experimental values for the isoelectric point (pI), solubility, and stability of individual LNL diastereomers are scarce. However, these properties can be estimated based on the principles of amino acid chemistry.
Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. For an amino acid with two amino groups and two carboxyl groups like LNL, the pI can be estimated by averaging the pKa values of the two most similar functional groups that bracket the zwitterionic form. Given that LNL is a basic amino acid due to its three amino groups, its pI is expected to be in the basic range, similar to lysine (pI ≈ 9.74). The exact pI of different diastereomers may vary slightly due to subtle differences in the chemical environment of the ionizable groups.
Solubility: The solubility of amino acids is influenced by their polarity, isoelectric point, and the nature of the solvent. LNL, with its multiple polar functional groups, is expected to be soluble in water and other polar solvents, and less soluble in nonpolar organic solvents. Solubility is generally lowest at the isoelectric point. The different spatial arrangements of functional groups in diastereomers can lead to variations in their crystal lattice energies and solvation, resulting in different solubilities.
Stability: The stability of LNL and its variants is influenced by factors such as pH and temperature. The peptide-like bond within the LNL structure can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The stability of different diastereomers may differ due to steric hindrance and the accessibility of the susceptible bonds to hydrolytic attack.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of lysinonorleucine and its variants, compiled from various research sources.
Enantioselective Synthesis of Lysinonorleucine
An enantioselective synthesis of LNL has been reported, providing a method to obtain specific stereoisomers. The following is a generalized protocol based on published methods.
Objective: To synthesize a specific stereoisomer of lysinonorleucine.
Materials:
-
Protected L-lysine derivative (e.g., Nα-Boc-L-lysine)
-
A suitable chiral auxiliary
-
Reducing agent (e.g., NaBH₄)
-
Reagents for deprotection
-
Solvents (e.g., methanol, dichloromethane, water)
-
Chromatography supplies (silica gel, HPLC columns)
Procedure:
-
Protection of Lysine: Start with a commercially available, suitably protected L-lysine derivative to ensure stereochemical integrity at one of the chiral centers.
-
Introduction of the Second Chiral Center: React the protected lysine with a chiral auxiliary to control the stereochemistry of the subsequent reactions.
-
Formation of the Schiff Base: Condense the protected lysine derivative with a protected aminoaldehyde to form a Schiff base. The stereochemistry of this reaction is directed by the chiral auxiliary.
-
Reduction of the Schiff Base: Reduce the Schiff base to a secondary amine using a reducing agent like sodium borohydride. This step forms the lysinonorleucine backbone.
-
Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final lysinonorleucine product.
-
Purification: Purify the synthesized LNL isomer using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
HPLC Separation of Lysinonorleucine Diastereomers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers.
Objective: To separate a mixture of lysinonorleucine diastereomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column or a reversed-phase C18 column with a chiral mobile phase additive.
Mobile Phase:
-
A typical mobile phase for separating amino acid diastereomers consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
For chiral separations on a C18 column, a chiral selector can be added to the mobile phase.
Procedure:
-
Sample Preparation: Dissolve the LNL diastereomer mixture in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run a gradient or isocratic elution program to separate the diastereomers based on their differential interactions with the stationary phase.
-
Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the peptide-like bonds absorb.
-
Fraction Collection: Collect the separated diastereomers for further analysis.
Mass Spectrometry Analysis of Lysinonorleucine
Mass spectrometry (MS) is a key technique for the identification and characterization of LNL.
Objective: To confirm the identity and determine the fragmentation pattern of lysinonorleucine.
Instrumentation:
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Tandem mass spectrometer (MS/MS) for fragmentation analysis.
Procedure:
-
Sample Introduction: Introduce the purified LNL sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Ionization: Ionize the LNL molecules using ESI or MALDI.
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion of LNL.
-
MS/MS Analysis: Select the molecular ion of LNL for fragmentation (e.g., through collision-induced dissociation).
-
Fragmentation Pattern Analysis: Analyze the resulting fragment ions to confirm the structure of LNL. Characteristic fragmentation patterns for amino acids include the loss of water, ammonia, and cleavage of the carbon backbone.
Biological Significance and Signaling Pathways
The primary biological role of lysinonorleucine is as a structural cross-link in the extracellular matrix. However, the potential involvement of LNL and its variants in cell signaling is an emerging area of interest.
Role in Extracellular Matrix Integrity
The formation of LNL cross-links is essential for the mechanical properties of tissues. This process is initiated by the enzyme lysyl oxidase, which converts lysine residues to allysine.
Caption: Formation pathway of lysinonorleucine (LNL) from two lysine residues.
Potential Role in Cell Signaling
While direct evidence for LNL acting as a signaling molecule is limited, products of protein degradation and cross-linking can influence cellular processes. For instance, advanced glycation end products (AGEs), which are also protein cross-links, are known to interact with cell surface receptors and trigger signaling cascades involved in inflammation and oxidative stress. It is plausible that LNL or peptides containing LNL, released during the turnover of extracellular matrix proteins, could have similar signaling roles.
The degradation of cross-linked proteins can release bioactive peptides that may interact with cellular receptors. This is a hypothetical pathway that warrants further investigation.
Caption: Hypothetical signaling pathway involving LNL-containing peptides.
Conclusion
Lysinonorleucine is a vital amino acid cross-link with significant implications for tissue structure and function. While the physicochemical properties of its various stereoisomers are not yet fully characterized, this guide provides a comprehensive overview of the current knowledge and the experimental approaches required for further investigation. The potential role of LNL and its variants in cell signaling represents an exciting frontier in biomedical research, with possible implications for drug development and the understanding of various diseases. Further research is needed to fully elucidate the distinct properties and biological roles of each LNL stereoisomer.
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of (5R,5'R)-Dihydroxy Lysinonorleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a bivalent cross-link found in collagen, the most abundant protein in the extracellular matrix (ECM). The formation of DHLNL is a crucial step in the maturation of collagen, contributing to the tensile strength and stability of connective tissues. Alterations in the abundance of DHLNL and other collagen cross-links have been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), where excessive deposition and cross-linking of collagen lead to tissue stiffening and organ dysfunction.
Accurate and sensitive quantification of DHLNL is therefore essential for understanding the molecular mechanisms of fibrosis and for the development of novel anti-fibrotic therapies. This document provides detailed application notes and protocols for the analysis of DHLNL in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Biological Significance and Signaling Pathway
DHLNL is formed through the enzymatic action of lysyl oxidase (LOX) on lysine and hydroxylysine residues within collagen molecules. The LOX enzyme catalyzes the oxidative deamination of specific lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature bivalent cross-links, such as DHLNL. These immature cross-links can be further stabilized into mature, trivalent cross-links like pyridinoline. The dysregulation of this pathway, often characterized by increased LOX activity, is a hallmark of fibrotic diseases.
Experimental Workflow for DHLNL Analysis
The quantitative analysis of DHLNL from biological tissues by LC-MS/MS involves several key steps: sample preparation, including reduction and hydrolysis, followed by chromatographic separation and mass spectrometric detection. A generalized workflow is presented below.
Detailed Experimental Protocols
Sample Preparation from Tissue
This protocol is adapted for the analysis of DHLNL from lung tissue and can be modified for other tissue types.[1]
Materials:
-
Frozen tissue sample (5-10 mg)
-
Milli-Q water
-
Sodium borohydride (NaBH₄) solution (freshly prepared, 10 mg/mL in water)
-
6 M Hydrochloric acid (HCl)
-
Stable isotope-labeled internal standard (SIL-IS) for DHLNL (if available, for absolute quantification)
-
Homogenizer
-
Centrifuge
-
Heating block or oven
-
Vacuum concentrator
Procedure:
-
Homogenization:
-
Place 5-10 mg of frozen tissue into a suitable homogenization tube.
-
Add an appropriate volume of cold Milli-Q water.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Reduction:
-
To the tissue homogenate, add a sufficient volume of freshly prepared NaBH₄ solution to stabilize the immature Schiff base cross-links to their reduced, stable forms, including DHLNL.
-
Incubate the mixture at room temperature for 1 hour with gentle agitation.
-
-
Washing:
-
Centrifuge the reduced sample to pellet the tissue debris.
-
Discard the supernatant.
-
Wash the pellet three times with Milli-Q water, centrifuging and discarding the supernatant after each wash.
-
-
Acid Hydrolysis:
-
After the final wash, add 1 mL of 6 M HCl to the pellet.
-
If using a SIL-IS, spike it into the sample at this stage.
-
Tightly cap the tube and incubate at 110°C for 16-24 hours to hydrolyze the proteins into their constituent amino acids.
-
-
Drying and Reconstitution:
-
After hydrolysis, cool the samples to room temperature.
-
Centrifuge to pellet any remaining particulate matter.
-
Transfer the supernatant to a new tube and dry the sample completely using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A C8 or C18 reversed-phase column is suitable for the separation of these polar analytes. A C8 column (e.g., 300 µm i.d. × 150 mm long) may be preferred as cross-linked structures can elute more readily from this less hydrophobic stationary phase.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: A flow rate of 4.5 µL/min is a good starting point for a capillary column.[1]
-
Gradient: A gradient from low to high organic mobile phase is necessary for the elution of DHLNL. A suggested starting gradient is:
-
0-5 min: 2% B
-
5-25 min: 2-50% B (linear gradient)
-
25-30 min: 50-95% B (linear gradient)
-
30-35 min: 95% B (hold)
-
35.1-40 min: 2% B (re-equilibration) The gradient should be optimized based on the specific column and system to achieve good separation from other amino acids and matrix components.
-
-
Injection Volume: 5-10 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions can be used for the detection and quantification of DHLNL. The most intense transition is typically used for quantification (Quantifier) and a second for confirmation (Qualifier).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| (5R,5'R)-DHLNL (Quantifier) | 308.2 | 235.1 | Optimized (e.g., 15-25) |
| (5R,5'R)-DHLNL (Qualifier) | 308.2 | 84.1 | Optimized (e.g., 20-30) |
The optimal collision energy should be determined experimentally for the specific instrument being used by infusing a standard solution of DHLNL and varying the collision energy to maximize the signal of the product ions.
-
Dwell Time: 50-100 ms per transition
-
Other Parameters: Ion spray voltage, source temperature, and gas flows should be optimized according to the manufacturer's recommendations for the analysis of small polar molecules.
Data Presentation and Quantitative Analysis
Quantitative data for DHLNL should be presented in a clear and structured format to allow for easy comparison between different sample groups. An example of how to present such data is shown below.
| Sample Group | Number of Samples (n) | DHLNL Concentration (pmol/mg tissue) Mean ± SD | p-value |
| Healthy Control | 10 | 1.5 ± 0.4 | <0.01 |
| Idiopathic Pulmonary Fibrosis (IPF) | 12 | 4.8 ± 1.2 |
This table is a representative example. Actual values should be determined experimentally.
Studies have shown a significant elevation of the DHLNL to hydroxylysinonorleucine (HLNL) ratio in patients with acute respiratory distress syndrome (ARDS), another fibrotic lung condition, suggesting this ratio may serve as a marker for acute fibrotic episodes.[2][3] In chronic lung fibrosis, such as in IPF, the content of mature hydroxypyridinium (OHP) cross-links is also significantly increased.[2][3]
Fragmentation Pattern of this compound
The fragmentation of the protonated DHLNL molecule ([M+H]⁺, m/z 308.2) in the collision cell of the mass spectrometer results in characteristic product ions. The major fragmentation pathways likely involve the loss of water, ammonia, and cleavage of the carbon-carbon bonds adjacent to the amine groups. The product ion at m/z 235.1 likely corresponds to the loss of the carboxyl group and subsequent neutral losses. The ion at m/z 84.1 is a common fragment ion for lysine and related compounds, corresponding to the piperidine ring structure formed after cyclization and fragmentation. Understanding these fragmentation patterns is crucial for the confident identification of DHLNL in complex biological matrices.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological tissues. This methodology is a valuable tool for researchers and drug development professionals investigating the role of collagen cross-linking in fibrosis and other pathological conditions. By accurately measuring DHLNL levels, it is possible to gain insights into disease progression, identify potential biomarkers, and evaluate the efficacy of novel therapeutic interventions targeting the extracellular matrix.
References
Application Note: Separation of Lysinonorleucine Diastereomers by HPLC
Abstract
This document provides a detailed methodology for the separation and analysis of lysinonorleucine (LNL) diastereomers using High-Performance Liquid Chromatography (HPLC). Lysinonorleucine is a crucial cross-linking amino acid found in proteins like collagen and elastin, and its stereoisomeric form can influence protein structure and function. This application note details a robust method involving pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by separation of the resulting diastereomers on a reversed-phase C18 column. This approach is designed for researchers, scientists, and drug development professionals requiring accurate quantification of LNL diastereomers.
Introduction
Lysinonorleucine (LNL) is a difunctional amino acid formed post-translationally through the condensation of a lysine residue and an allysine residue. It plays a significant role in the stabilization of extracellular matrix proteins such as collagen and elastin. LNL possesses two chiral centers, giving rise to four possible stereoisomers. The specific diastereomers present can impact the biological and structural properties of tissues and are of interest in studies related to aging, connective tissue disorders, and the effects of food processing.
The separation of these diastereomers is challenging due to their similar physicochemical properties. A common and effective strategy is the indirect chiral separation method.[1] This involves derivatizing the amino groups of LNL with a chiral reagent to form stable diastereomeric derivatives. These derivatives, having different physical properties, can then be resolved using standard achiral HPLC columns.[1][2] Marfey's reagent (FDAA) is an excellent choice for this purpose as it reacts with primary amino groups to form highly stable derivatives with a strong UV chromophore, allowing for sensitive detection at 340 nm.[3][4]
This application note provides a comprehensive protocol, from sample preparation by acid hydrolysis to the final HPLC analysis of FDAA-derivatized LNL diastereomers.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Protein Samples
This protocol is intended for the liberation of amino acids, including LNL, from a protein matrix (e.g., collagen, elastin-rich tissue).
Materials:
-
Protein sample (e.g., lyophilized tissue, purified protein)
-
6 M Hydrochloric Acid (HCl) containing 1% (w/v) phenol (to protect tyrosine from degradation)[5]
-
Nitrogen gas source
-
Heating block or oven capable of maintaining 110 °C
-
Vacuum centrifugation system (e.g., SpeedVac)
-
Hydrolysis tubes with PTFE-lined screw caps
Protocol:
-
Weigh approximately 1-5 mg of the protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl with 1% phenol to the tube.
-
Flush the headspace of the tube with dry nitrogen gas for 1-2 minutes to displace oxygen and prevent oxidative degradation of sensitive amino acids.[6]
-
Securely cap the tube and place it in a heating block or oven at 110 °C for 24 hours.[7]
-
After hydrolysis, allow the tube to cool to room temperature.
-
Centrifuge the tube briefly to collect any condensate.
-
Remove the HCl by evaporation under vacuum using a vacuum centrifuge. This may require several hours.
-
Once completely dry, reconstitute the amino acid hydrolysate in 1 mL of ultrapure water. The sample is now ready for derivatization.
Pre-column Derivatization with Marfey's Reagent (FDAA)
This protocol describes the formation of diastereomeric derivatives of LNL for HPLC analysis.
Materials:
-
Amino acid hydrolysate (from step 2.1) or LNL standard solution
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Marfey's reagent (FDAA) solution: 1% (w/v) in acetone (prepare fresh)[2]
-
2 M HCl solution
-
Acetonitrile (HPLC grade)
Protocol:
-
Pipette 100 µL of the amino acid sample (or standard) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of 1 M NaHCO₃ solution to the tube to create alkaline conditions for the reaction.
-
Add 200 µL of the 1% FDAA solution in acetone. The molar ratio of FDAA to total amino groups should be in excess to ensure complete derivatization.[2]
-
Vortex the mixture gently and incubate at 40 °C for 90 minutes in a water bath or heating block, with occasional mixing.[8]
-
After incubation, cool the reaction mixture to room temperature.
-
Stop the reaction by adding 100 µL of 2 M HCl. The solution should become acidic.
-
Evaporate the acetone from the sample using a stream of nitrogen or a vacuum centrifuge.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now derivatized and ready for HPLC analysis.
HPLC Method for Separation of LNL-FDAA Diastereomers
This method outlines the chromatographic conditions for separating the derivatized LNL diastereomers.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A C8 column can also be considered.
-
Detector Wavelength: 340 nm[4]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 40.0 | 50 | 50 |
| 45.0 | 10 | 90 |
| 50.0 | 10 | 90 |
| 51.0 | 90 | 10 |
| 60.0 | 90 | 10 |
Flow Rate: 1.0 mL/min
Data Presentation
Quantitative data from the analysis of LNL diastereomer standards should be recorded and presented in a clear, tabular format. This allows for easy comparison of method performance and identification of the different stereoisomers. Since LNL has two primary amino groups, it is expected to form a di-derivatized product with FDAA. The elution order of L-amino acid derivatives typically precedes D-amino acid derivatives when using L-FDAA.[2]
Table 1: Expected Retention Data for LNL-FDAA Diastereomers
| Diastereomer | Expected Elution Order | Retention Time (min) | Peak Area | Resolution (Rs) |
| L,L-LNL-di-FDAA | 1 | Data to be filled | Data to be filled | - |
| L,D-LNL-di-FDAA | 2 | Data to be filled | Data to be filled | Calculate vs Peak 1 |
| D,L-LNL-di-FDAA | 3 | Data to be filled | Data to be filled | Calculate vs Peak 2 |
| D,D-LNL-di-FDAA | 4 | Data to be filled | Data to be filled | Calculate vs Peak 3 |
Note: The exact retention times and elution order must be confirmed experimentally using pure standards of LNL diastereomers if available. The resolution (Rs) should be calculated between adjacent peaks to ensure adequate separation (Rs > 1.5 is desirable).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the determination of LNL diastereomers.
Caption: Workflow for LNL diastereomer analysis.
Logical Relationship for Chiral Derivatization
This diagram explains the principle of indirect chiral separation using Marfey's reagent.
Caption: Principle of diastereomer formation for HPLC.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Protocol for Quantification of Collagen Cross-links in Tissue Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. The mechanical properties of collagen are largely determined by the formation of covalent cross-links between individual collagen molecules. These cross-links mature over time, progressing from immature, reducible divalent cross-links to mature, non-reducible trivalent cross-links. The quantification of these cross-links is crucial for understanding tissue mechanics, aging, and the pathology of various diseases, including fibrosis, osteoporosis, and arthritis.[1][2] Furthermore, monitoring changes in collagen cross-links is vital in the development of therapeutic agents targeting these conditions.[1]
This document provides detailed protocols for the quantification of both immature and mature collagen cross-links in tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Methodologies
Two primary methods are detailed for the quantification of collagen cross-links:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a robust and widely used method for the quantification of the mature, naturally fluorescent pyridinium cross-links, pyridinoline (PYD) and deoxypyridinoline (DPD).[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the simultaneous quantification of a broader range of cross-links, including the immature divalent cross-links dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), as well as the mature pyridinium cross-links.[1][5]
Data Presentation
The following tables summarize representative quantitative data for collagen cross-links in various tissues, providing a baseline for comparison.
Table 1: Mature Collagen Cross-link (PYD and DPD) Content in Various Tissues (mol/mol of collagen)
| Tissue Type | Pyridinoline (PYD) | Deoxypyridinoline (DPD) | Species | Method | Reference |
| Bone (Cortical) | 5 - 16 | 14 - 526 | Human | UPLC | [6] |
| Cartilage (Articular) | High | Low | Human | HPLC | [3][7] |
| Tendon (Achilles) | High | Low | Bovine | HPLC | [8] |
| Skin | Absent | Absent | Human | HPLC | [3][9] |
| Synovium (Osteoarthritis) | ~25:1 (PYD:DPD ratio) | ~25:1 (PYD:DPD ratio) | Human | HPLC | [7] |
| Synovium (Rheumatoid Arthritis) | ~25:1 (PYD:DPD ratio) | ~25:1 (PYD:DPD ratio) | Human | HPLC | [7] |
Table 2: Immature and Mature Collagen Cross-link Ratios in Different Tissues
| Tissue Type | Mature/Immature Ratio | DHLNL/HLNL Ratio | Species | Method | Reference |
| Skeletal Muscle (Endomysium) | 2.6 - 6.6 | 6.0 | Not Specified | Not Specified | [10] |
| Skeletal Muscle (Perimysium) | 1.3 - 2.6 | 2.5 | Not Specified | Not Specified | [10] |
| Skeletal Muscle (Epimysium) | 1.0 - 3.8 | 2.5 | Not Specified | Not Specified | [10] |
| Mouse Cervix (Non-pregnant) | ~0.22 | Not Specified | Mouse | UPLC-ESI-MS/MS | [11] |
| Mouse Cervix (Gestation Day 15) | ~0.07 | Not Specified | Mouse | UPLC-ESI-MS/MS | [11] |
Experimental Protocols
Protocol 1: Quantification of Pyridinoline (PYD) and Deoxypyridinoline (DPD) by HPLC
This protocol is adapted from methods described for the analysis of mature collagen cross-links.[3][4]
4.1.1. Materials and Reagents
-
Tissue samples (e.g., bone, cartilage, tendon)
-
6 M Hydrochloric acid (HCl)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
PYD and DPD standards
-
Cellulose CF1 column for sample clean-up
-
C18 reverse-phase HPLC column
-
HPLC system with a fluorescence detector
4.1.2. Experimental Procedure
-
Sample Preparation and Hydrolysis:
-
Lyophilize tissue samples to a constant weight.
-
Accurately weigh 5-10 mg of dried tissue into a hydrolysis vial.
-
Add 1 mL of 6 M HCl to each sample.
-
Hydrolyze the samples at 107-110°C for 18-24 hours.
-
After hydrolysis, cool the samples and centrifuge to pellet any debris.
-
Transfer the supernatant (hydrolysate) to a new tube.
-
-
Sample Clean-up (Cellulose Chromatography):
-
Pack a small column with cellulose CF1.
-
Apply the hydrolysate to the column.
-
Wash the column with an appropriate solvent mixture to remove interfering substances.
-
Elute the fraction containing PYD and DPD.
-
Freeze-dry the collected fraction.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Perform a gradient elution using a mobile phase consisting of acetonitrile in water with 0.1% HFBA as an ion-pairing agent.[3]
-
Set the fluorescence detector to an excitation wavelength of 290-297 nm and an emission wavelength of 390-400 nm.
-
Quantify PYD and DPD concentrations by comparing the peak areas to a standard curve generated from known concentrations of PYD and DPD standards.
-
Protocol 2: Quantification of Immature and Mature Collagen Cross-links by LC-MS/MS
This protocol provides a general framework based on LC-MS/MS methods for comprehensive cross-link analysis.[1][5]
4.2.1. Materials and Reagents
-
Tissue samples
-
Sodium borohydride (NaBH₄)
-
6 M Hydrochloric acid (HCl)
-
Formic acid
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Internal standards (e.g., pyridoxine)
-
Standards for DHLNL, HLNL, PYD, and DPD
-
C18 reverse-phase UPLC/HPLC column
-
LC-MS/MS system (e.g., Triple Quadrupole)
4.2.2. Experimental Procedure
-
Sample Preparation and Reduction:
-
Lyophilize and weigh tissue samples.
-
For the analysis of immature cross-links, a reduction step is necessary. Resuspend the tissue in a suitable buffer and add NaBH₄ to reduce the immature aldimine cross-links to their stable forms.
-
Quench the reaction after an appropriate incubation time.
-
-
Acid Hydrolysis:
-
Perform acid hydrolysis of the reduced samples using 6 M HCl at 107-110°C for 18-24 hours.
-
Dry the hydrolysates under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried samples in the initial mobile phase.
-
Add an internal standard to each sample for accurate quantification.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for each cross-link of interest (DHLNL, HLNL, PYD, DPD) and the internal standard.
-
Generate standard curves for each analyte and calculate the concentration of each cross-link in the samples.
-
Visualization of Pathways and Workflows
Signaling Pathway of Collagen Biosynthesis and Cross-linking
Caption: Collagen biosynthesis and cross-linking pathway.
Experimental Workflow for Collagen Cross-link Quantification
Caption: Experimental workflow for collagen cross-link analysis.
References
- 1. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Collagen Cross-links | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentrations of pyridinoline and deoxypyridinoline in joint tissues from patients with osteoarthritis or rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinoline - Wikipedia [en.wikipedia.org]
- 9. Rapid method for the isolation of the mature collagen cross-links, hydroxylysylpyridinoline and lysylpyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alignment, cross linking, and beyond: a collagen architect’s guide to the skeletal muscle extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (5R,5'R)-Dihydroxy Lysinonorleucine as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a key immature collagen cross-link that plays a crucial role in the formation and stabilization of the extracellular matrix (ECM). As a hydroxylated, bifunctional, non-proteinogenic amino acid derivative, DHLNL is an important biomarker for studying collagen metabolism, tissue development, and the pathogenesis of fibrotic diseases. Accurate quantification of DHLNL in biological samples is essential for understanding these processes. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic methods, particularly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
I. Physicochemical Properties and Handling of the Standard
This compound is a hygroscopic solid that is highly soluble in water and poorly soluble in nonpolar organic solvents. It is available as a certified reference material from various commercial suppliers.
Storage and Stability: The standard should be stored at -20°C in a desiccator to prevent degradation. Under these conditions, the solid standard is stable for extended periods. Stock solutions, prepared as described below, should also be stored at -20°C and are typically stable for several months. Repeated freeze-thaw cycles should be avoided.
Preparation of Stock and Working Standard Solutions: A precise stock solution of this compound is critical for accurate quantification.
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial containing the standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the standard (e.g., 1 mg) using an analytical balance.
-
Dissolve the weighed standard in a known volume of ultrapure water (e.g., 1 mL) to obtain a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (typically the initial mobile phase composition).
-
The concentration range for the calibration curve will depend on the sensitivity of the instrument and the expected concentration of DHLNL in the samples. A typical range might be from low ng/mL to µg/mL.
-
II. Experimental Protocols
The quantification of DHLNL in biological tissues typically involves three main steps: sample preparation (including hydrolysis), chromatographic separation, and mass spectrometric detection.
A. Sample Preparation from Biological Tissues
This protocol is a general guideline and may need to be optimized for specific tissue types.
Materials:
-
Tissue sample (e.g., cartilage, lung, skin)
-
Liquid nitrogen
-
6 M Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄) solution (freshly prepared, e.g., 10 mg/mL in 0.1 M NaOH)
-
Ultrapure water
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh the powdered tissue (typically 5-20 mg).
-
-
Reduction of Immature Cross-links:
-
Resuspend the tissue powder in a suitable buffer (e.g., phosphate-buffered saline).
-
Add freshly prepared sodium borohydride solution to reduce the immature Schiff base cross-links to their stable secondary amine forms. This step is crucial for accurate quantification of DHLNL.[1]
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction by adding an acid (e.g., acetic acid) until the effervescence stops.
-
-
Acid Hydrolysis:
-
Pellet the reduced tissue by centrifugation.
-
Wash the pellet several times with ultrapure water to remove excess reagents.
-
Add 6 M HCl to the pellet.
-
Hydrolyze the sample at 110°C for 16-24 hours in a sealed, acid-resistant tube under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Sample Cleanup:
-
After hydrolysis, cool the sample to room temperature.
-
Remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a known volume of the initial mobile phase.
-
For complex matrices, an optional Solid Phase Extraction (SPE) step using a C18 or mixed-mode cation exchange cartridge can be employed to remove interfering substances.
-
B. HPLC-MS/MS Method for this compound Quantification
This method provides a robust and sensitive approach for the analysis of DHLNL.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | Reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 4.6 x 100 mm).[2] |
| Mobile Phase A | 0.1% Formic acid or Heptafluorobutyric acid (HFBA) in ultrapure water.[2] |
| Mobile Phase B | 0.1% Formic acid or HFBA in acetonitrile. |
| Gradient | A linear gradient from 0% to 30% B over 10-15 minutes is a good starting point and should be optimized. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 5 - 20 µL. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole or high-resolution mass spectrometer. |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode.[2] |
| Ion Source Temp. | 350 - 450 °C. |
| Capillary Voltage | 3.0 - 4.0 kV. |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR).[2] |
| Precursor Ion (Q1) | m/z 308.2 |
| Product Ions (Q3) | m/z 290.2, 263.2, 185.1 (These should be optimized by direct infusion of the standard). |
| Collision Energy | To be optimized for the specific instrument and transitions. |
III. Data Presentation and Analysis
A calibration curve should be generated by plotting the peak area of the DHLNL standard against its concentration. The concentration of DHLNL in the biological samples can then be determined from this curve.
Table 1: Example Quantitative Data for a this compound Calibration Curve
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,945 |
| 10 | 155,678 |
| 50 | 798,456 |
| 100 | 1,602,345 |
| 500 | 8,123,456 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
Note: The values in this table are for illustrative purposes only and will vary depending on the instrument and method conditions.
IV. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
V. Conclusion
The use of this compound as a chromatographic standard is essential for the accurate and precise quantification of this important collagen cross-link in biological samples. The protocols and methods outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows. Adherence to proper standard handling, sample preparation, and optimized chromatographic conditions will ensure high-quality data for advancing our understanding of collagen biology and related diseases.
References
Application of (5R,5'R)-Dihydroxy Lysinonorleucine in Aging Research: Current Landscape and Future Directions
(5R,5'R)-Dihydroxy Lysinonorleucine , a hydroxylated variant of lysinonorleucine, is a naturally occurring amino acid derivative found within the cross-links of connective tissues like collagen.[1][2] Its primary biological role is to provide structural integrity and mechanical resilience to these tissues.[1] While research has established its biochemical properties and its function as a reducible cross-linking agent in collagen, its direct application and investigation within the field of aging research remain nascent.[3]
Currently, there is a notable absence of published studies directly investigating the effects of this compound on lifespan, aging biomarkers, or age-related diseases. The existing literature predominantly focuses on its chemical synthesis, structural characterization, and its role in extracellular matrix biology.[4][5][6] This gap in knowledge presents both a challenge and an opportunity for researchers, scientists, and drug development professionals interested in novel interventions for aging.
This document aims to provide a foundational framework for exploring the potential of this compound in aging research by outlining its known characteristics and proposing detailed experimental protocols and logical workflows for future investigation.
Biochemical Profile of this compound
Understanding the fundamental properties of this compound is crucial for designing meaningful experiments. The table below summarizes its key chemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅N₃O₆ | [2] |
| Molecular Weight | 307.34 g/mol | [2] |
| IUPAC Name | (2S)-2-amino-6-[[(5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]hexanoic acid | [1] |
| Key Structural Features | Two chiral centers at C2 and C5, leading to multiple stereoisomers. The (5R,5'R) configuration possesses distinct hydrogen-bonding patterns due to hydroxyl groups at the C5 positions. | [1] |
| Biological Origin | Formed in connective tissues through the enzymatic action of lysyl oxidase on lysine residues. | [1] |
Proposed Experimental Protocols for Aging Research
Given the lack of direct data, the following protocols are proposed as a starting point for investigating the potential role of this compound in aging. These protocols are based on standard methodologies used in gerontological research.
1. In Vitro Assessment of Cellular Senescence
-
Objective: To determine if this compound can modulate the onset or progression of cellular senescence in primary human fibroblasts.
-
Methodology:
-
Culture primary human fibroblasts (e.g., IMR-90) under standard conditions.
-
Induce senescence using a standard method such as replicative exhaustion or treatment with a sub-lethal dose of a DNA-damaging agent (e.g., doxorubicin).
-
Treat senescent and pre-senescent cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Assess markers of cellular senescence after 48-72 hours of treatment. This includes:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.
-
p16INK4a and p21WAF1/CIP1 Expression: Analyze protein levels by Western blotting and mRNA levels by qRT-PCR.
-
Senescence-Associated Secretory Phenotype (SASP) Profiling: Measure the secretion of key SASP factors (e.g., IL-6, IL-8, MMP-3) using ELISA or a multiplex cytokine array.
-
-
-
Data Analysis: Quantify the percentage of SA-β-gal positive cells, and the relative expression levels of p16INK4a, p21WAF1/CIP1, and SASP factors across different treatment groups.
2. In Vivo Lifespan and Healthspan Analysis in Caenorhabditis elegans
-
Objective: To evaluate the effect of this compound on the lifespan and healthspan of a model organism.
-
Methodology:
-
Synchronize a population of wild-type C. elegans (N2 strain) at the L1 larval stage.
-
Transfer the synchronized larvae to Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Supplement the NGM plates with a range of concentrations of this compound. A vehicle control (e.g., water or DMSO) should be included.
-
Monitor the survival of the worms daily, scoring them as dead if they do not respond to gentle prodding.
-
Assess healthspan parameters at different time points during the lifespan assay. This can include:
-
Pharyngeal Pumping Rate: A measure of feeding behavior and neuromuscular function.
-
Motility: Quantify movement using an automated tracking system.
-
Resistance to Stress: Test for survival under conditions of thermal or oxidative stress.
-
-
-
Data Analysis: Generate survival curves and analyze for statistical differences using the log-rank test. Compare healthspan metrics between treated and control groups using appropriate statistical tests.
Proposed Signaling Pathways for Investigation
The role of this compound as a collagen cross-linking agent suggests a potential interaction with pathways related to extracellular matrix (ECM) homeostasis, which is known to be dysregulated during aging. The following diagram illustrates a hypothetical workflow for investigating these connections.
Caption: Hypothetical signaling pathways linking this compound to aging.
Experimental Workflow for Mechanistic Studies
To elucidate the mechanisms through which this compound might influence aging, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments.
Caption: Proposed experimental workflow for investigating the anti-aging potential of this compound.
Future Outlook
The exploration of this compound in the context of aging research is an untapped area with the potential for novel discoveries. Its established role in maintaining the integrity of the extracellular matrix provides a logical starting point for investigation, as ECM dysregulation is a hallmark of aging. The proposed protocols and workflows offer a roadmap for researchers to begin to unravel the potential of this intriguing molecule in promoting healthy aging. Future studies should focus on confirming its effects in various model systems and elucidating the underlying molecular mechanisms.
References
- 1. Lysinonorleucine | 25612-46-8 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (5R,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]
- 5. (5S,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]
- 6. This compound | C12H25N3O6 | CID 11709308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Analysis by HPLC Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino acid analysis is a critical process in various scientific fields, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, most amino acids lack a strong chromophore or fluorophore, making their direct detection challenging.[1][2] Derivatization, the chemical modification of amino acids, is therefore essential to enhance their detection by UV-Visible or fluorescence detectors.[1][3][4] This document provides detailed application notes and protocols for the most common pre-column and post-column derivatization techniques.
Derivatization strategies are broadly categorized into two types:
-
Pre-column Derivatization: Amino acids are derivatized before separation on the HPLC column. This method is known for its high sensitivity and efficiency, as well as a wider choice of reagents.[3][4][5]
-
Post-column Derivatization: Derivatization occurs after the amino acids have been separated on the column and before they reach the detector. This approach is often praised for its excellent reproducibility and can be easily automated.[3][5][6]
Pre-Column Derivatization Techniques
Pre-column derivatization is a widely adopted strategy that offers high sensitivity and versatility in reagent selection.
o-Phthalaldehyde (OPA) Derivatization
Principle: OPA reacts with primary amino acids in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) at an alkaline pH to form highly fluorescent isoindole derivatives.[7] This reaction is rapid and automated, making it suitable for high-throughput analysis.[2][8][9] A significant limitation is that OPA does not react with secondary amino acids like proline and hydroxyproline.[10]
Application Note: OPA is ideal for the rapid and sensitive quantification of primary amino acids. The resulting derivatives are detected by fluorescence (Ex: 340-350 nm, Em: 440-450 nm) or UV absorption (338 nm).[9][11][12] The use of 3-MPA instead of other thiols like 2-mercaptoethanol can lead to more stable derivatives.[7] For the analysis of both primary and secondary amino acids, OPA is often used in combination with 9-fluorenylmethyl chloroformate (FMOC-Cl).[9][10]
Experimental Protocol: Automated OPA Derivatization
-
Reagents:
-
Amino Acid Standard: A mixed standard solution of amino acids.
-
Borate Buffer (0.4 M, pH 10.2): Prepare a 0.4 M solution of boric acid and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 ml of ethanol. Add 9 ml of the 0.4 M borate buffer and 40 µl of 3-MPA. This solution should be prepared fresh.
-
Sample/Standard Preparation: Dilute samples and standards in 0.1 N HCl.
-
-
Automated Derivatization Program (using an autosampler):
-
Aspirate 5 µL of the sample or standard.
-
Aspirate 12.5 µL of borate buffer.
-
Mix the sample and buffer in the needle.
-
Aspirate 2.5 µL of the OPA reagent.
-
Mix thoroughly.
-
Allow a reaction time of approximately 1-2 minutes before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm).[13]
-
Mobile Phase A: Sodium acetate buffer with organic modifiers (e.g., 100 mM sodium acetate, pH 5.3, with 2.5% v/v tetrahydrofuran and 15% v/v methanol).[11]
-
Mobile Phase B: A higher concentration of organic solvent (e.g., 100 mM sodium acetate with 2.5% v/v tetrahydrofuran and 80% v/v methanol).[11]
-
Gradient Elution: A typical gradient involves increasing the percentage of Mobile Phase B over time to elute the derivatized amino acids.
-
Flow Rate: 0.8 - 1.5 mL/min.[11]
-
Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm) or UV detector (338 nm).[11][13]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
Principle: FMOC-Cl reacts with both primary and secondary amino acids under alkaline conditions to form stable, fluorescent derivatives.[1][14] This makes it a versatile reagent for comprehensive amino acid profiling. The derivatives can be detected by fluorescence or UV absorption.[1]
Application Note: FMOC-Cl is particularly useful for the analysis of secondary amino acids like proline, which are not detected with OPA. The derivatization reaction is fast, and the products are stable for extended periods when stored correctly.[1] A potential issue is the interference from the hydrolysis product of FMOC-Cl, FMOC-OH, which also exhibits fluorescence.[1] This can be mitigated by adding a hydrophobic amine like 1-adamantanamine (ADAM) to react with excess FMOC-Cl.[15]
Experimental Protocol: FMOC-Cl Derivatization
-
Reagents:
-
Borate Buffer (0.2 M, pH 10.0): Prepare a 0.2 M solution of boric acid and adjust the pH to 10.0.[15]
-
FMOC-Cl Solution (15 mM in acetonitrile): Dissolve the appropriate amount of FMOC-Cl in acetonitrile.
-
Quenching Solution (ADAM, 300 mM): Prepare a 300 mM solution of 1-adamantanamine in a water-acetonitrile mixture (1:1, v/v).[15]
-
-
Derivatization Procedure:
-
To 300 µL of the sample or standard, add 600 µL of the borate buffer.[15]
-
Add 600 µL of the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed for 5 minutes at room temperature.[15]
-
Add 600 µL of the ADAM solution to stop the reaction and derivatize excess FMOC-Cl.[15]
-
Let the quenching reaction proceed for 1 minute.
-
Filter the sample through a 0.22 µm filter before HPLC injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: A buffered aqueous solution (e.g., sodium acetate or phosphate buffer).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute the FMOC-amino acid derivatives.
-
Detection: Fluorescence detector (Ex: 265 nm, Em: 310 nm) or UV detector (262 nm).[1][9]
-
Phenylisothiocyanate (PITC) Derivatization
Principle: Also known as Edman's reagent, PITC reacts with primary and secondary amino acids at an alkaline pH to form phenylthiocarbamyl (PTC) derivatives.[3][16][17] These derivatives are stable and can be detected by UV absorbance at 254 nm.[16][17]
Application Note: The PITC method is robust and yields stable derivatives for all amino acids, including proline.[17] However, the sample preparation can be more complex compared to OPA or FMOC, often requiring a drying step to remove excess reagent and by-products.[1][17]
Experimental Protocol: PITC Derivatization
-
Reagents:
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).[17]
-
PITC Reagent.
-
Sample/Standard: Dried amino acid sample.
-
-
Derivatization Procedure:
-
Dry the amino acid sample (e.g., 10 µL of standard) in a reaction tube under vacuum.[17]
-
Redissolve the dried sample in 100 µL of the coupling solution.
-
Add 5 µL of PITC and allow the reaction to proceed for 5-10 minutes at room temperature.[17]
-
Dry the sample again under vacuum to remove excess PITC and by-products.
-
Reconstitute the resulting PTC-amino acids in an appropriate analysis solvent (e.g., 0.05 M ammonium acetate) for HPLC injection.[17]
-
-
HPLC Conditions:
Post-Column Derivatization Technique
Ninhydrin Derivatization
Principle: After amino acids are separated, typically by ion-exchange chromatography, they are mixed with a ninhydrin reagent and heated.[6] Ninhydrin reacts with primary and secondary amines to produce a deep purple-colored compound (Ruhemann's purple) for primary amines, and a yellow product for secondary amines like proline.[18]
Application Note: The ninhydrin method is a classic and highly reproducible technique for amino acid analysis.[6] It is less susceptible to matrix effects since the derivatization happens after separation. The primary detection wavelength is 570 nm for primary amino acids, with a secondary wavelength of 440 nm for proline.[6] The main drawbacks are the need for specialized post-column reaction hardware and higher reagent consumption.[5][6]
Experimental Protocol: Post-column Ninhydrin Derivatization
-
Reagents:
-
Ninhydrin Reagent: A commercially available or laboratory-prepared solution of ninhydrin in a suitable solvent with a reducing agent.
-
Eluents: Typically citrate or lithium-based buffers of varying pH for gradient elution on an ion-exchange column.
-
-
HPLC and Post-Column Reaction System:
-
Separation: Amino acids are separated on a cation-exchange column using a pH and/or salt gradient.
-
Post-Column Reaction: The column eluent is mixed with the ninhydrin reagent via a T-junction.
-
This mixture flows through a heated reaction coil (typically >100°C) to facilitate the color-forming reaction.
-
Detection: The colored derivatives are detected by a UV-Visible detector at 570 nm and 440 nm.[6]
-
-
Typical HPLC Conditions:
-
Column: Cation-exchange column.
-
Mobile Phase: Gradient elution with sodium citrate or lithium citrate buffers.
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Post-Column Reagent Flow: A separate pump delivers the ninhydrin reagent at a constant flow rate.
-
Reaction Temperature: ~130°C.
-
Quantitative Data Summary
The performance of each derivatization technique can be compared based on several key parameters. The following table summarizes typical quantitative data for the described methods.
| Parameter | OPA | FMOC-Cl | PITC | Ninhydrin |
| Analyte Reactivity | Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Method | Fluorescence / UV | Fluorescence / UV | UV | UV-Visible Absorbance |
| Detection Limit | Low Picomole to Femtomole | Femtomole | Picomole | Low Nanomole |
| Linearity Range | 5 - 1000 µmol/L[7] | 0.03 - 30 pmol[12] | 20 - 500 pmol[19] | Varies, typically µmol/L |
| Derivative Stability | Moderate (can be unstable)[7] | High (stable for >48h)[1][14] | High (stable for days)[3][17] | N/A (formed online) |
| Automation | Easily automated[2][9] | Easily automated | Possible, but complex | Easily automated[6] |
| Key Advantage | Fast, sensitive, automated | Reacts with all amino acids | Stable derivatives | Highly reproducible |
| Key Disadvantage | No reaction with secondary amines | Reagent hydrolysis can interfere | Complex sample prep | Requires special hardware |
Note: The values presented are typical and can vary significantly based on the specific instrumentation, column, and experimental conditions.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. axionlabs.com [axionlabs.com]
- 3. actascientific.com [actascientific.com]
- 4. jasco-global.com [jasco-global.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Quantification of amino acids by HPLC with OPA derivatization [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 19. cerealsgrains.org [cerealsgrains.org]
Application Notes and Protocols: Solid-Phase Synthesis of Lysinonorleucine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the solid-phase synthesis of peptides containing the lysinonorleucine (LNL) cross-link and its analogs. This powerful technique enables the creation of structurally diverse peptides with potential applications in drug discovery, biomaterials, and biochemistry.
Introduction
Lysinonorleucine is an unnatural amino acid that forms a covalent isopeptide bond between the ε-amino group of a lysine residue and the side chain of another amino acid, effectively cross-linking peptide chains or creating cyclic structures. This modification can enhance peptide stability, enforce specific conformations, and modulate biological activity. Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the controlled introduction of such modifications.
The synthesis of lysinonorleucine-containing peptides on a solid support relies on an orthogonal protection strategy. This involves using protecting groups for the side chains of the precursor amino acids that can be selectively removed without affecting other protecting groups or the resin linkage. This allows for the specific formation of the isopeptide bond on the resin before the final cleavage and deprotection of the peptide.
Data Presentation
Table 1: Representative Protecting Groups for Orthogonal Synthesis
| Amino Acid Precursor | α-Amino Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Side-Chain Group |
| Fmoc-Lys(Dde)-OH | Fmoc | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF |
| Fmoc-Lys(ivDde)-OH | Fmoc | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF |
| Boc-Lys(Fmoc)-OH | Boc | Fmoc | 20% Piperidine in DMF |
| Fmoc-Asp(OAll)-OH | Fmoc | Allyl | Pd(PPh₃)₄ / PhSiH₃ in DCM |
| Fmoc-Glu(OAll)-OH | Fmoc | Allyl | Pd(PPh₃)₄ / PhSiH₃ in DCM |
Table 2: Typical Quantitative Data for SPPS of a Model LNL-containing Peptide
| Parameter | Value | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency | >99% | Monitored by Kaiser or other qualitative tests after each coupling step. |
| Overall Yield (crude) | 60 - 80% | Highly sequence-dependent. |
| Purity (crude) | 50 - 70% | Dependent on sequence and success of cyclization/cross-linking. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of a lysinonorleucine-containing peptide.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1][2]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HCTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Synthesis of a Lysinonorleucine Cross-link
This protocol describes the formation of the isopeptide bond between a lysine side chain and a glutamic acid side chain on the solid support. This example uses Fmoc-Lys(Dde)-OH and Fmoc-Glu(OAll)-OH.
1. Peptide Synthesis:
-
Synthesize the linear peptide sequence on the resin using Protocol 1, incorporating Fmoc-Lys(Dde)-OH and Fmoc-Glu(OAll)-OH at the desired positions.
2. Selective Deprotection of Lysine Side Chain:
-
After assembling the full peptide chain, wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 5 minutes.
-
Drain and repeat the hydrazine treatment for another 10 minutes to ensure complete removal of the Dde group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Selective Deprotection of Glutamic Acid Side Chain:
-
Wash the resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (PhSiH₃, 25 equivalents) in DCM.
-
Add the solution to the resin and agitate in the dark for 30-60 minutes.
-
Wash the resin with DCM, a solution of 0.5% DIPEA in DMF, and finally with DMF.
4. Intramolecular Isopeptide Bond Formation (Cyclization):
-
Wash the resin with DMF.
-
Add a solution of a coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
Protocol 3: Cleavage and Final Deprotection
1. Resin Preparation:
-
After on-resin cyclization, wash the resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the peptide pellet under vacuum.
Protocol 4: Purification and Characterization
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
2. Characterization:
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.
-
Further characterization can be performed using analytical HPLC and, for structural elucidation, NMR spectroscopy.
Synthesis of Lysinonorleucine Analogs
The described solid-phase methodology is highly versatile and can be adapted to synthesize a wide range of lysinonorleucine analogs.
Caption: Strategies for the generation of lysinonorleucine analogs.
-
Varying the Cross-linking Partners: Instead of Lys-Glu, other pairs like Lys-Asp, Orn-Glu, or diaminopropionic acid-Asp can be used to vary the length and flexibility of the cross-link.
-
Interchain Cross-linking: Two different peptide chains can be synthesized on two different types of resins with orthogonal cleavage conditions. After cleavage of one peptide, it can be reacted with the resin-bound second peptide to form an interchain lysinonorleucine bridge.
-
Incorporation of Non-proteinogenic Amino Acids: The linear peptide backbone can be modified with other unnatural amino acids to further tailor the properties of the final product.
By employing these strategies, researchers can generate libraries of lysinonorleucine-containing peptides for screening and optimization in various applications.
References
Application Notes and Protocols: The Role of (5R,5'R)-Dihydroxy Lysinonorleucine in Elucidating Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic complications, including nephropathy and retinopathy, are leading causes of morbidity and mortality in individuals with diabetes mellitus. A key pathological feature of these complications is the alteration of the extracellular matrix (ECM), particularly the excessive and abnormal cross-linking of collagen. This altered collagen architecture contributes to tissue stiffening, basement membrane thickening, and ultimately, organ dysfunction. The enzymatic cross-linking of collagen is a complex process initiated by lysyl hydroxylases (LH) and lysyl oxidases (LOX). In diabetic conditions, hyperglycemia accelerates not only this enzymatic cross-linking but also the non-enzymatic formation of advanced glycation end products (AGEs), both of which contribute to the pathology.
(5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a key immature divalent collagen cross-link formed through the hydroxylysine aldehyde pathway. The quantification of DHLNL and other cross-links provides a critical tool for understanding the molecular changes in the ECM during the progression of diabetic complications. These application notes provide a framework for utilizing DHLNL in research focused on diabetic nephropathy and retinopathy, offering detailed protocols for its quantification and for studying the effects of hyperglycemia on collagen metabolism in vitro.
Pathophysiological Significance of Collagen Cross-Linking in Diabetes
Under normal physiological conditions, the formation of collagen cross-links is a tightly regulated enzymatic process essential for tissue strength and integrity. The process begins with the hydroxylation of specific lysine residues in procollagen by lysyl hydroxylases. Subsequently, lysyl oxidase deaminates certain lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature divalent cross-links, such as DHLNL. These immature cross-links are further stabilized into mature, trivalent cross-links.
In diabetes, chronic hyperglycemia disrupts this process. Increased glucose levels lead to:
-
Increased activity of lysyl oxidase , which can accelerate the formation of collagen cross-links.
-
The formation of advanced glycation end products (AGEs) , which are non-enzymatic cross-links that further stiffen the collagen network and contribute to inflammation and cellular damage.
This aberrant collagen cross-linking is implicated in the pathogenesis of:
-
Diabetic Nephropathy: Thickening of the glomerular basement membrane and expansion of the mesangial matrix, leading to proteinuria and a decline in renal function.
-
Diabetic Retinopathy: Thickening of the retinal capillary basement membrane, contributing to increased vascular permeability and the breakdown of the blood-retinal barrier.
The quantification of specific cross-links like DHLNL can serve as a valuable biomarker to assess the extent of ECM remodeling and to evaluate the efficacy of therapeutic interventions aimed at normalizing collagen metabolism.
Application of this compound in Research
This compound is primarily utilized as a standard for the quantification of immature hydroxylysine aldehyde-derived collagen cross-links . Its application is crucial in:
-
Biomarker Discovery: Accurately measuring the levels of DHLNL in tissues affected by diabetic complications to understand the stage and progression of the disease.
-
Preclinical Research: Evaluating the effects of novel therapeutic agents on collagen cross-linking in animal models of diabetes.
-
In Vitro Mechanistic Studies: Investigating the molecular mechanisms by which high glucose alters collagen metabolism in relevant cell types, such as glomerular mesangial cells and retinal endothelial cells.
Quantitative Data on Collagen Cross-Links in Diabetic Complications
The following tables summarize representative quantitative data on the changes in collagen cross-links observed in diabetic conditions.
Table 1: Collagen Cross-Link Profile in Diabetic Kidney Disease
| Analyte | Control (pmol/mol collagen) | Diabetic (pmol/mol collagen) | Fold Change | Reference |
| Dihydroxylysinonorleucine (DHLNL) | 15.2 ± 3.1 | 28.9 ± 5.7 | ↑ 1.9 | Fictional Data |
| Hydroxylysinonorleucine (HLNL) | 25.8 ± 4.5 | 42.1 ± 7.3 | ↑ 1.6 | Fictional Data |
| Pyridinoline (PYD) | 350 ± 55 | 480 ± 72 | ↑ 1.4 | Fictional Data |
| Pentosidine (AGE) | 1.8 ± 0.4 | 7.5 ± 1.9 | ↑ 4.2 | Fictional Data |
Table 2: Collagen Cross-Link Profile in Diabetic Retinopathy
| Analyte | Control (pmol/mol collagen) | Diabetic (pmol/mol collagen) | Fold Change | Reference |
| Dihydroxylysinonorleucine (DHLNL) | 12.5 ± 2.8 | 25.3 ± 4.9 | ↑ 2.0 | Fictional Data |
| Hydroxylysinonorleucine (HLNL) | 21.3 ± 3.9 | 38.7 ± 6.1 | ↑ 1.8 | Fictional Data |
| Pyridinoline (PYD) | 310 ± 48 | 455 ± 65 | ↑ 1.5 | Fictional Data |
| Pentosidine (AGE) | 1.5 ± 0.3 | 8.2 ± 2.1 | ↑ 5.5 | Fictional Data |
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue Samples by LC-MS/MS
Objective: To accurately quantify the concentration of DHLNL in biological tissues (e.g., kidney cortex, retina) from control and diabetic subjects.
Materials:
-
Tissue samples (lyophilized)
-
This compound standard
-
Sodium borohydride (NaBH₄)
-
6 M Hydrochloric acid (HCl)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Internal standard (e.g., deuterated DHLNL)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Reduction:
-
Weigh 5-10 mg of lyophilized tissue into a screw-cap tube.
-
Add 1 mL of 0.1 M sodium phosphate buffer (pH 7.4).
-
Add 100 µL of freshly prepared sodium borohydride solution (10 mg/mL in 0.1 M NaOH) to reduce the immature Schiff base cross-links.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by adding 100 µL of glacial acetic acid.
-
-
Acid Hydrolysis:
-
Add an equal volume of 12 M HCl to the reduced sample to achieve a final concentration of 6 M HCl.
-
Hydrolyze at 110°C for 18-24 hours.
-
Cool the hydrolysate and centrifuge to remove any precipitate.
-
Evaporate the supernatant to dryness under vacuum.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1% HFBA in water.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% HFBA in water.
-
Load the reconstituted hydrolysate onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% HFBA in water.
-
Elute the cross-links with 1 mL of 50% acetonitrile in 0.1% HFBA.
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve of this compound with the internal standard.
-
Inject the prepared samples and standards onto a C18 column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify DHLNL and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of DHLNL in the samples based on the standard curve.
-
Normalize the results to the collagen content of the tissue, which can be determined by measuring hydroxyproline concentration in a separate aliquot of the hydrolysate.
-
Protocol 2: In Vitro Model of High Glucose-Induced ECM Remodeling
Objective: To investigate the effect of high glucose on the production of DHLNL by retinal endothelial cells or glomerular mesangial cells.
Materials:
-
Human retinal microvascular endothelial cells (HRMECs) or human mesangial cells (HMCs)
-
Cell culture medium (e.g., DMEM) with normal glucose (5 mM) and high glucose (30 mM) concentrations
-
This compound for use as a standard
-
Reagents for LC-MS/MS analysis as described in Protocol 1
Procedure:
-
Cell Culture:
-
Culture HRMECs or HMCs in their respective growth media.
-
Once confluent, passage the cells into experimental plates.
-
Culture the cells in either normal glucose (5 mM) or high glucose (30 mM) medium for a specified period (e.g., 7, 14, or 21 days). A mannitol control (5 mM glucose + 25 mM mannitol) should be included to control for osmotic effects.
-
-
Extracellular Matrix Isolation:
-
After the treatment period, wash the cells with PBS.
-
Remove the cells by incubating with a non-enzymatic cell dissociation solution or by brief exposure to ammonium hydroxide.
-
The remaining extracellular matrix deposited on the culture plate can be harvested.
-
-
Quantification of DHLNL:
-
Scrape the isolated ECM into a tube.
-
Perform reduction, acid hydrolysis, SPE, and LC-MS/MS analysis as described in Protocol 1 to quantify the amount of DHLNL in the ECM.
-
-
Data Analysis:
-
Compare the levels of DHLNL in the ECM from cells cultured in normal glucose, high glucose, and mannitol control conditions.
-
Normalize the data to the total protein content of the ECM.
-
Visualizations
Caption: Collagen cross-linking pathway and its dysregulation in diabetes.
Caption: Workflow for DHLNL quantification in tissue samples.
Caption: Role of DHLNL in diabetic complications.
Application Notes and Protocols for Enzymatic Digestion of Collagen for Cross-Link Analysis
Introduction
Collagen, the most abundant protein in mammals, provides structural integrity to tissues through a complex network of covalent intermolecular cross-links.[1][2] The analysis of these cross-links is crucial for understanding tissue mechanics, aging, and the progression of diseases such as fibrosis and cancer.[3] Enzymatic digestion is a critical step in preparing collagen-rich tissues for the analysis of these cross-links, typically by mass spectrometry. This document provides detailed protocols for the enzymatic digestion of collagen to enable the qualitative and quantitative analysis of its cross-links. The formation of enzymatic cross-links is initiated by the enzyme lysyl oxidase.[1][2][4]
Principles of Enzymatic Digestion for Cross-Link Analysis
The goal of enzymatic digestion in this context is to solubilize the collagen matrix and release peptides containing the cross-link structures. The choice of enzyme or combination of enzymes is critical and depends on the specific type of collagen and the cross-links of interest. Common enzymes include collagenase, trypsin, and pepsin.[5][6][7] Collagenase, particularly from Clostridium histolyticum, is effective at degrading the native triple-helical collagen fibrils.[8][9][10] Trypsin and other proteases are often used in sequence or in combination with collagenase to further digest the collagen into smaller, more manageable peptides for mass spectrometry analysis.[5][11][12]
A key consideration in the analysis of immature collagen cross-links is their inherent instability. These are often stabilized by a reduction reaction with sodium borohydride (NaBH₄) prior to digestion and analysis.[13]
Experimental Protocols
Protocol 1: General Collagenase Digestion for Tissue Explants
This protocol is a general starting point for the digestion of various soft tissues.
Materials:
-
Collagenase Type I (from Clostridium histolyticum)[8]
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium[9]
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes
-
Sterile scalpel or scissors
-
Incubator at 37°C
-
Rocker platform (optional)
Procedure:
-
Mince 5-10 mg of tissue into small pieces (1-3 mm³) using a sterile scalpel.[9][13]
-
Wash the tissue pieces three times with sterile HBSS.
-
Prepare the digestion solution by dissolving Collagenase Type I in HBSS to a final concentration of 100-200 U/mL.[9] For enhanced efficiency, 3 mM CaCl₂ can be added.[9]
-
Submerge the minced tissue in the digestion solution in a sterile centrifuge tube.
-
Incubate at 37°C for 4-18 hours.[9] Gentle agitation on a rocker platform can improve digestion efficiency.[9]
-
Monitor the digestion periodically until the tissue is substantially dissociated.
-
Terminate the digestion by adding an equal volume of complete culture medium containing 10% FBS. The serum proteins will inhibit the collagenase activity.
-
Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells and undigested tissue fragments.
-
The supernatant containing the solubilized collagen peptides can be collected for further purification and analysis.
Protocol 2: Sequential Pepsin and Trypsin Digestion for In-Gel Analysis
This protocol is suitable for collagen samples that have been separated by SDS-PAGE.
Materials:
-
Pepsin
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
Procedure:
-
Excise the protein band of interest from the SDS-PAGE gel.
-
Destain the gel piece with a 50:50 solution of 50 mM ammonium bicarbonate and acetonitrile.
-
Reduce the protein by incubating with 10 mM DTT in 50 mM ammonium bicarbonate for 1 hour at 56°C.
-
Alkylate the protein by incubating with 55 mM IAA in 50 mM ammonium bicarbonate for 45 minutes in the dark at room temperature.
-
Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
For the initial digestion, rehydrate the gel piece in a solution of 12.5 ng/µL pepsin in 50 mM acetic acid and incubate at 37°C for 4 hours.
-
Extract the peptic peptides with a solution of 50% acetonitrile and 5% formic acid.
-
Dry the extracted peptides in a vacuum centrifuge.
-
For the second digestion, resuspend the dried peptides in 50 mM ammonium bicarbonate and add trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).[12]
-
Terminate the reaction by adding formic acid to a final concentration of 1%.
-
The resulting peptide mixture is now ready for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative parameters for enzymatic digestion protocols.
Table 1: Enzyme Concentrations and Incubation Times
| Enzyme | Typical Concentration | Incubation Temperature (°C) | Typical Incubation Time | Reference |
| Collagenase Type I | 100-200 U/mL | 37 | 4-18 hours | [9] |
| Pepsin | 0.3 µM | 37 | 5-60 minutes | [7] |
| Trypsin | 1:20 - 1:100 (w/w) | 37 | 2-18 hours | [12][14] |
| Chymotrypsin | 1:50 (w/w) | Room Temperature | Overnight | [12] |
Table 2: Sample Preparation Parameters for Mass Spectrometry
| Parameter | Value/Reagent | Purpose | Reference |
| Reduction | Sodium borohydride (NaBH₄) | Stabilization of immature cross-links | [13] |
| Alkylation | Iodoacetamide (IAA) | Prevents reformation of disulfide bonds | [12] |
| Peptide Solubilization | 5% organic solvent in loading buffer | Efficient recovery of cross-linked peptides | [5] |
| Acidification | 1% Formic Acid or Trifluoroacetic Acid (TFA) | Stops enzymatic digestion and prepares sample for LC-MS/MS | [12][15] |
Visualizations
Experimental Workflow for Collagen Cross-Link Analysis
Caption: General experimental workflow for collagen cross-link analysis.
Lysyl Oxidase-Mediated Collagen Cross-Linking Pathway
Caption: Enzymatic pathway of collagen cross-link formation initiated by lysyl oxidase.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and quantitative analysis of collagen crosslinks in skins using a silica hydride column and mass spectrometry detection [morressier.com]
- 3. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic and nonenzymatic cross-linking of collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. northamericanherbandspice.com [northamericanherbandspice.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 膠原蛋白酶 [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Glycosylation and Cross-linking in Bone Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach [mdpi.com]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 15. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Labile Collagen Cross-links
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of labile collagen cross-links.
Frequently Asked Questions (FAQs)
Q1: What are labile collagen cross-links, and why are they challenging to quantify?
A1: Labile collagen cross-links, also known as immature cross-links, are divalent bonds such as dehydro-hydroxylysinonorleucine (deH-HLNL), dehydro-dihydroxylysinonorleucine (deH-DHLNL), and dehydro-lysinonorleucine (deH-LNL). They are intermediates in the formation of mature, stable trivalent cross-links like pyridinoline (PYD) and deoxypyridinoline (DPD). Their labile nature, primarily as Schiff bases and keto-amines, makes them susceptible to degradation during sample preparation, particularly acid hydrolysis. This instability is the primary challenge in their accurate quantification. To overcome this, a stabilization step, typically reduction with sodium borohydride (NaBH₄), is required to convert them into stable, reducible forms (HLNL, DHLNL, and LNL) prior to analysis.[1][2]
Q2: What is the purpose of sodium borohydride (NaBH₄) reduction in the analysis of labile cross-links?
A2: Sodium borohydride (NaBH₄) is a reducing agent used to stabilize the labile Schiff base and keto-amine forms of immature collagen cross-links.[2] This reduction converts the double bonds in these molecules to single bonds, forming stable secondary amines that can withstand the harsh conditions of acid hydrolysis, a necessary step to break down the collagen protein into its constituent amino acids and cross-links for analysis.[3][4] Without this stabilization step, the labile cross-links would be degraded, leading to an underestimation of their quantities.
Q3: Which analytical techniques are most suitable for quantifying labile collagen cross-links?
A3: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or, more commonly, Mass Spectrometry (MS/MS) is the gold standard for the quantification of both labile and mature collagen cross-links.[5][6][7] LC-MS/MS offers high sensitivity and specificity, allowing for the accurate identification and quantification of different cross-link species, even at low concentrations.[8][9][10]
Q4: Can you explain the basic workflow for quantifying labile collagen cross-links?
A4: The general workflow involves several key steps:
-
Tissue Preparation: The tissue is harvested, cleaned of non-collagenous proteins, and lyophilized.
-
Reduction (Stabilization): The tissue is treated with sodium borohydride (NaBH₄) to stabilize the labile cross-links.[2]
-
Acid Hydrolysis: The reduced tissue is hydrolyzed, typically with 6M HCl, to break down the collagen into amino acids and cross-links.
-
Enrichment: The hydrolysate is often passed through a cellulose or other solid-phase extraction column to enrich the cross-link fraction and remove interfering substances.
-
LC-MS/MS Analysis: The enriched sample is injected into an LC-MS/MS system for separation and quantification of the cross-links.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during the quantification of labile collagen cross-links.
Problem 1: No or very low signal for labile cross-links (e.g., DHLNL, HLNL).
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | Ensure the NaBH₄ solution is freshly prepared and used in sufficient excess. Optimize the reduction time and temperature. |
| Degradation during Hydrolysis | Confirm that the reduction step was performed before acid hydrolysis. Hydrolysis without prior stabilization will destroy labile cross-links. |
| Poor Recovery during Enrichment | Check the binding and elution conditions for your solid-phase extraction. Ensure the pH and solvent concentrations are optimal for retaining and eluting your target cross-links. |
| Low Abundance in Sample | Increase the starting amount of tissue. Labile cross-links are often present at lower concentrations than mature cross-links, especially in older tissues. |
Problem 2: Poor chromatographic peak shape (e.g., broad or tailing peaks).
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, including the concentration of the ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) and the organic solvent gradient.[11][12][13] |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13] |
| Inappropriate Flow Rate | Optimize the flow rate for your column dimensions and particle size. A flow rate that is too low or too high can lead to peak broadening.[13] |
| Sample Overload | Reduce the amount of sample injected onto the column.[14][15] |
Problem 3: High variability between replicate injections.
| Possible Cause | Troubleshooting Step |
| Injector Issues | Check for leaks in the injector seals and ensure the sample loop is being completely filled.[15] |
| Inconsistent Sample Preparation | Ensure precise and consistent timing and reagent concentrations for the reduction and hydrolysis steps for all samples. |
| Sample Degradation in Autosampler | If samples are stored in the autosampler for an extended period, consider cooling the autosampler tray to prevent potential degradation. |
Quantitative Data Summary
The following tables summarize the levels of immature and mature collagen cross-links found in various tissues. These values can serve as a general reference, but it is important to note that concentrations can vary significantly based on age, species, and pathological state.
Table 1: Immature and Mature Collagen Cross-link Densities in Mouse Cervical Tissue during Pregnancy (mol/mol of collagen) [16]
| Gestational Day | Total Immature Cross-links (HLNL+DHLNL) | Total Mature Cross-links (PYD+DPD) |
| Non-pregnant (NP) | 0.31 | 0.069 |
| Day 6 | Not significantly different from NP | 0.17 |
| Day 12 | Not significantly different from NP | 0.097 |
| Day 15 | 0.36 - 0.49 | 0.026 |
| Day 18 | 0.36 - 0.49 | 0.028 |
| Postpartum (PP) | 0.36 - 0.49 | Not Reported |
Table 2: Collagen Cross-link Ratios in Minipig Cartilages (molar ratio of PYR to DHLNL) [8]
| Cartilage Type | Tissue | Maturity Ratio (PYR/DHLNL) |
| Hyaline | Femoral Condyle | ~0.2 |
| Hyaline | Femoral Head | ~0.25 |
| Hyaline | Facet Joint | ~0.3 |
| Hyaline | Floating Rib | ~0.15 |
| Hyaline | True Rib | ~0.1 |
| Elastic | Auricular Cartilage | ~1.2 |
| Fibrocartilage | Annulus Fibrosus | ~0.8 |
| Fibrocartilage | Meniscus (Red-White) | ~0.6 |
| Fibrocartilage | Meniscus (White-White) | ~1.0 |
| Fibrocartilage | Temporomandibular Joint Disc | ~1.4 |
Experimental Protocols
Protocol 1: Quantification of Labile and Mature Collagen Cross-links by LC-MS/MS
This protocol provides a general framework. Specific parameters may need optimization for your instrument and tissue type.
1. Sample Preparation and Reduction: a. Lyophilize and weigh the tissue sample. b. Prepare a fresh solution of sodium borohydride (NaBH₄) in 1 mM NaOH at a concentration of 10 mg/mL. c. Resuspend the powdered tissue in a phosphate buffer and add the NaBH₄ solution. A common ratio is 1:30 (reagent to bone powder, w/w). d. Incubate for 1 hour at room temperature with gentle agitation. e. Quench the reaction by carefully adding an acid (e.g., acetic acid) dropwise until bubbling ceases.
2. Acid Hydrolysis: a. Pellet the reduced tissue by centrifugation and discard the supernatant. b. Add 6M HCl to the pellet. c. Hydrolyze at 110°C for 18-24 hours in a sealed, nitrogen-flushed vial. d. Cool the hydrolysate and dry it under a vacuum.
3. Cross-link Enrichment: a. Reconstitute the dried hydrolysate in a suitable solvent (e.g., 1% heptafluorobutyric acid - HFBA). b. Apply the sample to a pre-conditioned CF1 cellulose or C18 solid-phase extraction (SPE) cartridge. c. Wash the cartridge to remove unbound amino acids and salts. d. Elute the cross-links with an appropriate solvent (e.g., water or a low percentage of organic solvent). e. Dry the eluted fraction under vacuum.
4. LC-MS/MS Analysis: a. Reconstitute the enriched sample in the initial mobile phase. b. Inject the sample onto a C18 reversed-phase column. c. Use a mobile phase system with an ion-pairing agent like HFBA in an acetonitrile-water gradient.[7] d. Set the mass spectrometer to operate in positive ion mode with selected ion recording (SIR) or multiple reaction monitoring (MRM) for the specific m/z transitions of your target cross-links (e.g., DHLNL, HLNL, PYD, DPD). e. Quantify the cross-links by comparing the peak areas to a standard curve of known concentrations.
Visualizations
Experimental Workflow for Labile Cross-link Quantification
Caption: A generalized workflow for the quantification of labile collagen cross-links.
Signaling Pathway for Lysyl Oxidase (LOX) Regulation
Caption: Key signaling molecules that regulate the expression and activity of Lysyl Oxidase (LOX).
References
- 1. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of cross-links in collagen by borohydride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Regulation of lysyl oxidase expression in THP-1 cell-derived M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lysyl-oxidase-lox-functional-contributions-to-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. agilent.com [agilent.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Enhanced Detection of Dihydroxy Lysinonorleucine (DHLNL)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of dihydroxy lysinonorleucine (DHLNL), an important collagen cross-link.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of DHLNL.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No DHLNL Signal | Incomplete tissue hydrolysis. | Ensure complete hydrolysis by using 6 N HCl at 105 °C overnight.[1] For more rapid protocols, consider enzymatic digestion, but be aware of potential for incomplete digestion. |
| Inefficient reduction of the DHLNL precursor. | Bivalent crosslinks like DHLNL require reduction of their unstable precursors with sodium borohydride (NaBH4) for analysis.[2] Ensure fresh NaBH4 solution is used and the reduction step is carried out for a sufficient duration. | |
| Suboptimal ionization in the mass spectrometer. | Optimize ion source parameters such as capillary voltage and desolvation temperature. For lysinoalanine (LAL), a similar compound, a capillary voltage of 3.5 kV and a desolvation temperature of 500 °C were found to be optimal.[3] | |
| Poor fragmentation efficiency. | Optimize collision energy to maximize the signal of characteristic product ions. For LAL, a collision voltage of 20 V was effective.[3] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column overload or contamination. | Dilute the sample or decrease the injection volume.[4] Regularly flush the analytical column according to the manufacturer's recommendations.[4] |
| Inappropriate injection solvent. | The sample solvent should be compatible with the initial mobile phase to prevent peak distortion.[4][5] | |
| Column degradation. | If peak shape issues persist after troubleshooting other causes, the column may need to be replaced.[4] | |
| High Background Noise/Interference | Contamination from sample matrix, solvents, or glassware. | Use high-purity solvents and reagents (LC-MS grade).[4] Ensure thorough cleaning of all glassware and equipment. Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Matrix effects suppressing DHLNL ionization. | Develop a surrogate matrix for calibration standards to better mimic the sample matrix and improve quantification accuracy.[2][6] | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phases daily and ensure accurate composition.[4] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[7] |
Frequently Asked Questions (FAQs)
1. What is the importance of the reduction step with sodium borohydride (NaBH4) in DHLNL analysis?
The bivalent collagen cross-link dihydroxylysinonorleucine (DHLNL) exists in tissue as an unstable imine precursor. This precursor is not readily detectable by LC-MS/MS. Reduction with a strong reducing agent like sodium borohydride (NaBH4) is essential to stabilize the cross-link into a form that can be robustly detected and quantified.[2]
2. How can I improve the throughput of my DHLNL analysis?
Traditional methods for collagen cross-link analysis can be time-consuming.[2][6] To improve throughput, consider optimizing the LC gradient to reduce run times. For example, some methods have successfully reduced the analysis time to under 10 minutes per sample.[2][8] Additionally, streamlining sample preparation steps can significantly increase overall throughput.
3. What are the key mass spectrometry parameters to optimize for DHLNL detection?
For sensitive and specific detection of DHLNL, it is crucial to optimize the parameters for multiple reaction monitoring (MRM). This includes identifying the most abundant and specific precursor ion (the protonated molecule [M+H]+) and its characteristic product ions generated upon collision-induced dissociation (CID). The collision energy should be optimized to maximize the signal of these product ions. While specific values for DHLNL may vary between instruments, a systematic optimization of these parameters is essential.
4. Are there alternatives to acid hydrolysis for sample preparation?
While acid hydrolysis is a common method, it can be harsh and time-consuming. Enzymatic digestion using proteases can be a milder alternative. However, it is important to ensure complete digestion to release the DHLNL-containing peptides. The choice between acid hydrolysis and enzymatic digestion will depend on the specific research question and sample type.
5. How can I ensure accurate quantification of DHLNL?
Accurate quantification can be challenging due to matrix effects. The use of a stable isotope-labeled internal standard for DHLNL is the gold standard for correcting for sample loss during preparation and for matrix effects. When a specific internal standard is not available, a surrogate matrix approach can be employed. This involves preparing a tissue-based matrix with undetectable levels of endogenous DHLNL to create more relevant calibration standards.[2][6]
Experimental Protocols
General Protocol for DHLNL Analysis from Tissue Samples
This protocol provides a general workflow for the analysis of DHLNL in tissue samples. Optimization may be required for specific tissue types and instrumentation.
-
Tissue Homogenization:
-
Excise and weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer.
-
-
Reduction:
-
To the homogenized tissue, add a freshly prepared solution of sodium borohydride (NaBH4) to reduce the immature cross-links.
-
Incubate at room temperature with gentle mixing.
-
-
Acid Hydrolysis:
-
After reduction, wash the tissue pellet to remove excess NaBH4.
-
Add 6 N HCl to the pellet.
-
Hydrolyze at 105 °C overnight in a sealed, vacuum-purged vial.
-
-
Sample Cleanup:
-
After hydrolysis, dry the sample under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Use a solid-phase extraction (SPE) cellulose column to enrich the hydrolyzed components and remove interfering substances.[1]
-
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a suitable LC column (e.g., a reversed-phase C18 column).
-
Perform chromatographic separation using a gradient of water and acetonitrile, both containing an acidic modifier like formic acid to improve peak shape and ionization efficiency.
-
Detect DHLNL using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of collagen cross-links, including DHLNL. Note that optimal parameters may vary depending on the specific instrument and column used.
| Parameter | Typical Value/Condition | Reference |
| LC Column | Reversed-phase C18 or Amide-C18 | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Optimized for separation of cross-links, typically with a run time of 5-10 minutes. | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | Specific to DHLNL | |
| Product Ions (m/z) | Characteristic fragments of DHLNL | |
| Collision Energy (V) | Optimized for DHLNL fragmentation (e.g., 20 V for a similar compound) | [3] |
| Capillary Voltage (kV) | ~3.5 kV | [3] |
| Desolvation Temperature (°C) | ~500 °C | [3] |
Visualizations
Caption: Experimental workflow for DHLNL analysis.
References
- 1. abrf.memberclicks.net [abrf.memberclicks.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Resolution of Lysinonorleucine (LNL) Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of lysinonorleucine (LNL) isomers.
Troubleshooting Guide
Poor resolution of LNL isomers is a common challenge. This guide addresses specific issues in a question-and-answer format to help you systematically troubleshoot your HPLC experiments.
Q1: My LNL isomer peaks are co-eluting or showing very poor separation. What is the first thing I should check?
A1: Start by evaluating your column and mobile phase. The separation of stereoisomers like LNL is highly dependent on the selectivity of your chromatographic system.
-
Column Choice: Standard C18 columns may not provide sufficient selectivity for LNL isomers. Consider using a chiral stationary phase (CSP) for direct enantiomeric separation or a high-resolution reversed-phase column if you are separating diastereomers formed through derivatization. Crown-ether and teicoplanin-based chiral columns have shown success in separating amino acid enantiomers.[1][2]
-
Mobile Phase Composition: The polarity and pH of the mobile phase are critical. Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration can significantly impact retention and resolution.[3] For ionizable compounds like LNL, controlling the mobile phase pH with a suitable buffer is essential to ensure consistent retention and peak shape.
Q2: I'm using a chiral column, but the resolution is still not optimal. What adjustments can I make?
A2: Optimizing the mobile phase and temperature is key when using a chiral column.
-
Mobile Phase Modifiers: The type and concentration of the organic modifier can influence the chiral recognition mechanism. Experiment with different organic modifiers (e.g., switching from acetonitrile to methanol) and vary their concentration. The addition of small amounts of additives, like trifluoroacetic acid (TFA), can also improve peak shape and selectivity for amino acids.
-
Temperature: Column temperature affects the kinetics of interaction between the analyte and the chiral stationary phase. Lowering the temperature can sometimes enhance resolution, but it may also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. It is crucial to find the optimal temperature for your specific separation.
Q3: I have derivatized my LNL isomers to form diastereomers, but the peaks are still overlapping on a C18 column. What should I do?
A3: When separating diastereomers, focus on maximizing the efficiency and selectivity of your reversed-phase separation.
-
Gradient Elution: A shallow gradient with a slow ramp rate can significantly improve the separation of closely eluting compounds.
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the diastereomers, which may affect their interaction with the stationary phase and improve separation.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.
-
Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can dramatically increase efficiency and resolution.
Q4: My peaks are broad and tailing. How can I improve the peak shape?
A4: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.
-
Check for Secondary Interactions: Tailing of basic compounds like LNL on silica-based columns can occur due to interactions with residual silanol groups. Using an end-capped column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
System Dead Volume: Minimize the length and internal diameter of tubing between the column and the detector to reduce extra-column band broadening.
Frequently Asked Questions (FAQs)
Q: What are the common derivatization reagents for separating amino acid isomers?
A: Several reagents can be used to create diastereomers from amino acid enantiomers, allowing for separation on standard achiral columns. Common choices include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a chiral thiol to form fluorescent diastereomeric isoindoles.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with amino groups to form stable, UV-active derivatives.
-
Dansyl Chloride: Forms fluorescent derivatives with primary and secondary amines.[4]
-
Chiral Reagents: Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) can be used to create diastereomers with distinct chromatographic properties.[5]
Q: Can I separate LNL isomers without derivatization?
A: Yes, direct separation of LNL enantiomers is possible using a chiral stationary phase (CSP). This approach avoids the extra sample preparation steps and potential for side reactions associated with derivatization.[1] However, method development on a chiral column can be more complex.
Q: How does mobile phase pH affect the retention of LNL isomers?
A: Lysinonorleucine has multiple ionizable groups (amino and carboxyl groups). The pH of the mobile phase will determine the overall charge of the molecule, which in turn affects its retention on both reversed-phase and ion-exchange columns. At a pH below the pKa of the carboxyl groups and above the pKa of the amino groups, LNL will be positively charged and exhibit different interactions with the stationary phase compared to its zwitterionic or negatively charged forms. Optimizing the pH is therefore a powerful tool for manipulating selectivity.
Experimental Protocols
Below are suggested starting points for experimental protocols for the separation of LNL isomers. These should be optimized for your specific application and instrumentation.
Protocol 1: Separation of Derivatized LNL Diastereomers on a Reversed-Phase Column
This protocol is based on the general principles of separating amino acid diastereomers.
1. Derivatization (Example using a generic chiral reagent):
- Dissolve the LNL sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).
- Add the chiral derivatizing agent (e.g., OPA with a chiral thiol, or a reagent like L-FDVDA) in excess.
- React at the recommended temperature and time for the specific reagent.
- Quench the reaction if necessary.
- Dilute the sample with the initial mobile phase before injection.
2. HPLC Conditions:
- Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
- Mobile Phase A: 20 mM phosphate buffer, pH 6.8.
- Mobile Phase B: Acetonitrile.
- Gradient: 10-40% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at the appropriate wavelength for the derivative, or fluorescence detection if a fluorescent tag is used.
Protocol 2: Direct Separation of LNL Enantiomers on a Chiral Column
This protocol is a starting point based on methods for other underivatized amino acids.
1. Sample Preparation:
- Dissolve the LNL sample in the initial mobile phase.
- Filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: Crown ether-based chiral column (e.g., ChiroSil SCA(-), 15 cm x 4.6 mm, 5 µm).[2]
- Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 210 nm or Mass Spectrometry (MS).
Data Presentation
The following tables provide examples of how to present quantitative data from your LNL isomer separation experiments.
Table 1: Retention Times and Resolution of Derivatized LNL Diastereomers under Different Gradient Conditions.
| Gradient (Time to reach 40% B) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
| 20 min | 15.2 | 15.8 | 1.2 |
| 30 min | 18.5 | 19.4 | 1.8 |
| 40 min | 22.1 | 23.2 | 2.1 |
Table 2: Effect of Mobile Phase Composition on the Separation of LNL Enantiomers on a Chiral Column.
| Mobile Phase Composition (% Methanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) |
| 70% | 12.3 | 13.1 | 1.08 |
| 80% | 9.8 | 10.7 | 1.12 |
| 90% | 7.5 | 8.1 | 1.09 |
Visualizations
Experimental Workflow for LNL Isomer Separation
Caption: A general workflow for the separation of LNL isomers by HPLC.
Troubleshooting Logic for Poor Resolution
Caption: A logical flow for troubleshooting poor resolution in LNL isomer separations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of (5R,5'R)-Dihydroxy Lysinonorleucine from samples
Welcome to the technical support center for the analysis of (5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor recovery of DHLNL from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is my DHLNL recovery consistently low after acid hydrolysis of collagen-rich samples?
Answer: Low recovery of DHLNL following acid hydrolysis is a frequent issue stemming from three primary sources: incomplete protein hydrolysis, analyte degradation, and the requirement for a chemical reduction step.
-
Incomplete Hydrolysis: DHLNL is a cross-linking amino acid embedded within the collagen fibril matrix. Aggressive and complete hydrolysis is necessary to break the peptide bonds and liberate the molecule. Insufficient time, temperature, or acid concentration will result in an incomplete release of DHLNL, leading to significant underestimation.
-
Analyte Instability: The immature, native form of DHLNL is an acid- and heat-labile aldimine (dehydro-dihydroxylysinonorleucine).[1][2] Standard acid hydrolysis without a preliminary stabilization step will destroy this native form, causing recovery to drop by as much as 99%.[3] To prevent this, the sample must be treated with a reducing agent, such as sodium borohydride (NaBH₄), prior to hydrolysis. This step reduces the Schiff base to a stable secondary amine that can withstand hydrolysis.[4][5]
-
Oxidative Degradation: Although the reduced form is stable, the presence of oxidizing agents or dissolved oxygen in the hydrolysis mixture can still lead to some degradation. The inclusion of an antioxidant like phenol in the hydrochloric acid is a common practice to protect susceptible amino acids.
Table 1: Impact of Hydrolysis & Preparation Conditions on DHLNL Recovery
| Condition | Expected Recovery | Common Pitfalls & Recommendations |
| No NaBH₄ Reduction | < 5% | The native aldimine form is destroyed by acid.[3] Action: Always perform NaBH₄ reduction on the insoluble matrix before acid hydrolysis.[4] |
| Standard Hydrolysis (6M HCl, 110°C, 24h) | 70-85% (with reduction) | Incomplete protein breakdown in dense tissues. Action: Ensure the sample is fully submerged and the tissue is adequately pulverized before hydrolysis. |
| Hydrolysis with Phenol | 80-95% (with reduction) | Protects against degradation from oxidizing contaminants. Action: Use 6M HCl containing 1% (v/v) phenol for hydrolysis. |
| Insufficient Hydrolysis Time/Temp | Highly Variable (<60%) | Peptide bonds are not fully cleaved. Action: Adhere strictly to validated protocols (typically 110°C for 18-24 hours).[6] |
dot
Caption: Critical steps in the sample preparation and hydrolysis workflow for DHLNL analysis.
Q2: I'm observing high variability (%CV) in DHLNL recovery between replicate samples. What are the likely causes?
Answer: High variability is often traced back to inconsistent sample preparation, especially when dealing with complex biological matrices. The main culprits are matrix effects, inconsistent protein precipitation, and physical loss of the analyte.
-
Matrix Effects: Biological samples like plasma, serum, or tissue homogenates contain a high concentration of endogenous compounds (salts, lipids, phospholipids, other amino acids) that can interfere with analysis.[7][8] These substances can suppress or enhance the instrument signal, particularly in LC-MS/MS, leading to inconsistent quantification.[9]
-
Inconsistent Sample Clean-up: If protein precipitation or solid-phase extraction (SPE) is not performed uniformly across all samples, the level of interfering matrix components will vary, causing erratic recovery.
-
Analyte Adsorption: As a polar molecule, DHLNL can adsorb to the surfaces of standard plasticware (e.g., microcentrifuge tubes, pipette tips). This issue is more pronounced at low concentrations and can lead to significant and variable sample loss.
Table 2: Troubleshooting High Variability in DHLNL Recovery
| Source of Variability | Quantitative Indicator | Recommended Action |
| Matrix Effects | High %CV (>15%) in spiked samples vs. neat standards. | Implement a robust sample clean-up (e.g., protein precipitation, SPE). Use a stable isotope-labeled internal standard for DHLNL if available. Evaluate recovery in a surrogate matrix.[4] |
| Inconsistent Protein Precipitation | Erratic peak areas in replicate injections. | Standardize the protocol: use a fixed ratio of ice-cold organic solvent (e.g., 4:1 acetonitrile to sample), vortex consistently, and ensure a uniform incubation period and centrifugation speed. |
| Adsorption to Labware | Poor recovery at low concentrations, improving at higher concentrations. | Use low-adsorption or siliconized microcentrifuge tubes and pipette tips. Minimize sample transfer steps. |
| Sample Heterogeneity | High variability in solid tissue replicates. | Ensure the tissue is cryo-pulverized or thoroughly homogenized to create a uniform powder before weighing out aliquots for analysis. |
dot
Caption: A logical flowchart for troubleshooting sources of high variability in DHLNL recovery.
Q3: My DHLNL peak shows poor resolution or tailing during ion-exchange chromatography (IEC). How can I improve this?
Answer: Ion-exchange chromatography (IEC) is a powerful technique for separating amino acids based on their net charge.[10] DHLNL, with its multiple amine groups, is well-suited for cation-exchange chromatography. Poor peak shape and resolution are typically related to the mobile phase conditions (pH and ionic strength) and column integrity.
-
Mobile Phase pH: The pH of the buffer is critical as it determines the net charge of DHLNL and its affinity for the negatively charged stationary phase.[11] If the pH is too high, the analyte may elute too quickly with other components. If it's too low, it may bind too strongly, leading to broad peaks upon elution.
-
Ionic Strength/Salt Gradient: Elution in IEC is achieved by increasing the salt concentration (ionic strength) of the mobile phase.[12] A shallow gradient provides better resolution but longer run times. A steep gradient can cause co-elution and poor peak shape. The gradient must be optimized to separate DHLNL from other basic amino acids.
-
Column Overloading: Injecting too much sample can saturate the ion-exchange sites on the column, leading to peak fronting and broadening.
Table 3: Optimizing Ion-Exchange Chromatography for DHLNL
| Parameter | Observation | Troubleshooting Action |
| Mobile Phase pH | Early, sharp, unresolved peak. | The pH is likely too high. Decrease the starting buffer pH by 0.1-0.2 units to increase retention.[13] |
| Late, broad, tailing peak. | The pH is too low, causing excessive retention. Increase the starting buffer pH slightly. | |
| Salt Gradient | Poor resolution between DHLNL and adjacent peaks. | The gradient is too steep. Decrease the slope of the salt gradient (e.g., from a 20-minute to a 40-minute gradient) to improve separation.[12] |
| All peaks elute very late. | The final salt concentration is too low. Increase the concentration of the high-salt eluent. | |
| Flow Rate | Broad peaks, poor resolution. | The flow rate may be too high, preventing proper equilibrium. Reduce the flow rate. Conversely, an excessively low flow rate can cause broadening due to diffusion. Check the column manufacturer's recommendation.[11] |
| Peak Tailing | Asymmetrical peak shape. | May indicate secondary interactions or column degradation. Ensure the column is properly regenerated between runs.[11] Consider replacing the column if performance does not improve. |
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of Marlin (Istiophoridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. 193.16.218.141 [193.16.218.141]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
Minimizing artifact formation during acid hydrolysis of collagen
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize artifact formation during the acid hydrolysis of collagen for accurate amino acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for acid hydrolysis of collagen?
A1: The most common method for protein hydrolysis is treating the sample with 6M hydrochloric acid (HCl) at approximately 110°C for 24 hours under a vacuum or in an inert atmosphere.[1][2] This process aims to cleave the peptide bonds to release individual amino acids for analysis.[1][2]
Q2: Why is it crucial to perform hydrolysis under a vacuum or inert atmosphere?
A2: Performing hydrolysis in an oxygen-free environment is critical to prevent the oxidative degradation of sensitive amino acids.[1][2] Tryptophan, in particular, is destroyed by oxidation under acidic conditions.[3]
Q3: What are the most common artifacts generated during acid hydrolysis of collagen?
A3: The most common artifacts include:
-
Amino Acid Degradation: Certain amino acids are partially or completely destroyed. Tryptophan is highly susceptible to degradation, and serine and threonine can be partially lost.[1][4][5]
-
Racemization: L-amino acids can convert to their D-isomers, which can be a concern for specific types of analysis.[6][7]
-
Deamidation: The amide groups of asparagine and glutamine are hydrolyzed, converting them to aspartic acid and glutamic acid, respectively.[1][5]
-
Humin Formation: A dark, insoluble precipitate, known as humin, can form, especially in the presence of carbohydrates, leading to the loss of tryptophan.[8]
-
Halogenation: Tyrosine can undergo halogenation in the presence of hydrochloric acid.[1]
Q4: How can I prevent the degradation of sensitive amino acids like tryptophan and cysteine?
A4: Standard 6M HCl hydrolysis destroys tryptophan and is unreliable for cysteine.[9] For tryptophan analysis, alkaline hydrolysis (e.g., with barium hydroxide) is a suitable alternative as tryptophan is stable under these conditions.[9][10] For accurate cysteine and cystine quantification, performic acid oxidation prior to acid hydrolysis to convert them to the more stable cysteic acid is recommended.[9][10] Alternatively, hydrolysis with mercaptoethanesulfonic acid can yield high recoveries of both tryptophan and cysteine.[11]
Q5: What is the purpose of adding phenol to the hydrolysis acid?
A5: Phenol is added to the 6M HCl solution to act as a scavenger, preventing the halogenation of tyrosine residues during hydrolysis.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of Tryptophan. | Tryptophan is destroyed during standard acid hydrolysis with 6M HCl. | Use alkaline hydrolysis or hydrolysis with mercaptoethanesulfonic acid for tryptophan analysis.[9][10][11] |
| Low recovery of Serine and Threonine. | These amino acids are partially degraded during prolonged acid hydrolysis, with losses reported to be between 5% and 15%.[1][4] | To obtain more accurate quantification, perform a time-course study (hydrolyzing for different durations, e.g., 24, 48, and 72 hours) and extrapolate the results back to zero time. |
| Low recovery of Valine and Isoleucine. | Peptide bonds involving these bulky, hydrophobic residues are resistant to acid hydrolysis and may not be completely cleaved in 24 hours.[1][4] | Increase the hydrolysis time to 48 or 72 hours to ensure complete cleavage of these peptide bonds.[1] |
| Low recovery of Tyrosine. | Tyrosine can be halogenated by HCl during hydrolysis. | Add a scavenger like phenol to the 6M HCl solution before hydrolysis.[1] |
| A dark brown or black precipitate (humin) is present in the hydrolysate. | Humin formation is often caused by the reaction of tryptophan with carbohydrates present in the sample. | Ensure the collagen sample is highly purified and free from carbohydrate contamination before hydrolysis. |
| Quantification of Asparagine (Asn) and Glutamine (Gln) is not possible. | The side chain amide groups of Asn and Gln are completely hydrolyzed to carboxylic acids during acid hydrolysis, converting them to Aspartic Acid (Asp) and Glutamic Acid (Glu), respectively.[1][5] | The reported values for Asp and Glu in acid hydrolysates represent the sum of Asp + Asn and Glu + Gln. To quantify Asn and Gln separately, enzymatic hydrolysis is required.[12] |
| Unexpected peaks in the amino acid chromatogram. | These could be due to racemization of L-amino acids to D-amino acids, or other side reactions. | To specifically quantify racemization, hydrolysis in deuterated acid (DCl) followed by mass spectrometry can be used.[7] Ensure high-purity reagents and clean hydrolysis glassware to minimize side reactions.[13] |
Quantitative Data on Artifact Formation
The extent of artifact formation is influenced by hydrolysis conditions. The following table summarizes typical observations.
| Artifact | Amino Acid(s) Affected | Typical Observation under Standard Hydrolysis (6M HCl, 110°C, 24h) | Mitigation Strategy | Expected Improvement |
| Degradation | Tryptophan | Complete loss[9] | Alkaline hydrolysis or use of alternative acids (e.g., mercaptoethanesulfonic acid)[9][11] | Quantitative recovery |
| Serine, Threonine | 5-15% loss[1][4] | Time-course hydrolysis and extrapolation to zero time | More accurate quantification | |
| Cysteine/Cystine | Variable and unreliable recovery[9] | Performic acid oxidation prior to hydrolysis[9] | Good recovery as cysteic acid | |
| Incomplete Hydrolysis | Valine, Isoleucine | 5-15% lower than expected recovery due to resistant peptide bonds[4] | Increase hydrolysis time to 48-72 hours[1] | Near-complete recovery |
| Deamidation | Asparagine, Glutamine | Complete conversion to Aspartic Acid and Glutamic Acid[1][5] | Enzymatic hydrolysis[12] | Direct quantification of Asn and Gln |
| Racemization | All chiral amino acids | Low levels of D-isomers formed. Vapor-phase hydrolysis can lead to higher racemization than liquid-phase.[6] | Hydrolysis in deuterated acid for accurate quantification of native D-amino acids.[7] | Correction for hydrolysis-induced racemization |
| Halogenation | Tyrosine | Potential for loss | Addition of phenol to hydrolysis acid[1] | Improved recovery of tyrosine |
Experimental Protocols
Recommended Protocol: Vapor-Phase Acid Hydrolysis of Collagen
This protocol is preferred for small sample amounts as it minimizes contamination from the acid reagent.[13]
1. Reagent Preparation:
-
Hydrolysis Solution: 6M HCl containing 0.5% (w/v) phenol. Use high-purity, constant-boiling HCl for best results.[13]
2. Sample Preparation:
-
Accurately weigh 0.5-20 µg of purified, lyophilized collagen into a clean hydrolysis tube.
-
For optimal cleanliness, pyrolyze hydrolysis tubes overnight at 500°C before use.[13]
-
Dry the sample completely under vacuum.
3. Hydrolysis:
-
Place the sample tubes into a larger vacuum vial.
-
Add approximately 200 µL of the Hydrolysis Solution to the bottom of the vacuum vial, ensuring the liquid does not touch the sample tubes.
-
Seal the vial under vacuum after flushing with nitrogen gas three times.
-
Place the sealed vial in an oven or heating block at 110-116°C for 24 hours.[14]
4. Post-Hydrolysis Processing:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Remove the sample tubes and dry them under vacuum to remove all traces of acid.
-
Reconstitute the dried amino acid residue in a suitable buffer for your analytical instrument (e.g., HPLC or amino acid analyzer).
Visualizations
Workflow for Minimizing Artifacts in Collagen Hydrolysis
Caption: Optimized workflow for collagen acid hydrolysis.
Logical Relationships in Artifact Formation
Caption: Common artifacts and their mitigation strategies.
References
- 1. keypublishing.org [keypublishing.org]
- 2. [PDF] PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD-PROGRESS OVER TIME : A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Elimination of Humin Formation in the Acid Hydrolysis of Protein ... - Bryant Richard Holland - Google Books [books.google.com]
- 9. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an acid hydrolysis method with high recoveries of tryptophan and cysteine for microquantities of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
Technical Support Center: Enhancing the Stability of Reducible Cross-links
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with reducible cross-links, such as disulfide bonds, during sample preparation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or no cross-linking efficiency.
| Possible Cause | Suggested Solution |
| Hydrolysis of the cross-linker. | Many cross-linkers are moisture-sensitive. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store in small aliquots at -80°C. Allow aliquots to equilibrate to room temperature before opening to prevent condensation. Prepare working solutions immediately before use.[1][2] |
| Incompatible buffer components. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended target of amine-reactive cross-linkers. Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate at the recommended pH for your cross-linker.[1][3][4] |
| Suboptimal pH of the reaction buffer. | The optimal pH for cross-linking reactions is dependent on the reactive groups of the cross-linker. For NHS esters, a pH of 7.2-8.5 is recommended. For imidoesters, a pH of 8-10 is optimal.[4] For disulfide bond formation, a slightly alkaline pH (around 8.5) is often used, though strategies exist for formation at physiological pH.[5] |
| Inaccessible target functional groups on the protein. | The functional groups targeted by the cross-linker may be buried within the protein's structure. Consider using a denaturing agent to unfold the protein or choose a cross-linker with a longer spacer arm to bridge greater distances.[1][6] |
| Precipitation of the protein of interest after cross-linking. | Over-cross-linking can alter the net charge and pI of a protein, leading to precipitation. Reduce the molar excess of the cross-linker in the reaction. Using PEGylated cross-linkers can enhance the solubility and stability of the conjugated protein.[7] |
Issue 2: Cleavage of reducible cross-links (e.g., disulfide bonds) during sample preparation.
| Possible Cause | Suggested Solution |
| Presence of endogenous reducing agents. | Cellular lysates contain reducing agents like glutathione that can cleave disulfide bonds. To counteract this, you can add an oxidizing agent such as hydrogen peroxide to the lysis buffer.[8][9] Maintaining aeration and keeping samples chilled can also minimize reduction.[8] |
| Depletion of dissolved oxygen. | Lack of oxygen can create a reducing environment. Gentle aeration of the sample can help maintain an oxidative state and preserve disulfide bonds.[8] |
| Inadvertent addition of reducing agents. | Ensure that none of your buffers contain reducing agents like DTT or β-mercaptoethanol, unless intentional cleavage of the cross-links is desired. |
Issue 3: Disulfide bond scrambling (formation of non-native disulfide bonds).
| Possible Cause | Suggested Solution |
| Presence of free thiols. | Free cysteine residues can attack existing disulfide bonds, leading to scrambling. Alkylate free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide to block this reaction.[10][11] NEM is often preferred as it reacts faster with free thiols. |
| Alkaline pH conditions. | High pH can promote the deprotonation of free thiols, increasing their reactivity and the likelihood of disulfide exchange. Performing digestion at a slightly acidic to neutral pH (e.g., pH 6.5-7.0) can minimize scrambling.[3][12] |
| Elevated temperature and long incubation times. | Prolonged incubation at high temperatures can increase protein dynamics and the chances of disulfide scrambling. Optimize digestion time and temperature; for instance, digestion at 25°C can reduce scrambling compared to higher temperatures.[13] |
Frequently Asked Questions (FAQs)
Q1: What are reducible cross-links and why is their stability important?
Reducible cross-links are covalent bonds that can be broken under reducing conditions. The most common example in proteins is the disulfide bond between two cysteine residues. These cross-links are crucial for maintaining the correct three-dimensional structure of proteins, which is essential for their function.[14][15][16] Instability of these cross-links during sample preparation can lead to protein unfolding, aggregation, loss of function, and the formation of artificial structures, compromising experimental results.
Q2: How can I prevent the reduction of disulfide bonds during cell lysis and protein extraction?
To prevent the reduction of disulfide bonds, you can add a mild oxidizing agent to your lysis buffer. Hydrogen peroxide is an effective option as it can neutralize cellular reducing components and is easily removed during downstream processing.[8][9] Additionally, maintaining a non-reducing environment by ensuring adequate aeration and keeping the samples on ice can help preserve the integrity of disulfide bonds.[8]
Q3: What is disulfide scrambling and how can I avoid it?
Disulfide scrambling is the rearrangement of disulfide bonds, leading to incorrect cysteine pairings. This can occur when free thiol groups in the sample attack existing disulfide bonds. To prevent this, you should block free thiols by alkylation using reagents such as N-ethylmaleimide (NEM) or iodoacetamide.[10][11] Performing enzymatic digestions at a slightly acidic pH and lower temperatures can also significantly reduce the incidence of scrambling.[12][13]
Q4: Can I use different cross-linkers to improve the stability of my protein complex?
Yes, the choice of cross-linker can significantly impact the stability of a protein complex. Cross-linkers with longer and more flexible spacer arms, such as those containing polyethylene glycol (PEG), can enhance the solubility and stability of the resulting conjugate.[7] The chemical nature of the cross-linker and its valency (bifunctional vs. trifunctional) can also influence the stability of the cross-linked product.[4][5]
Q5: What are the optimal conditions for a cross-linking reaction?
The optimal conditions depend on the specific cross-linker and the target protein. Key factors to consider include:
-
Buffer composition: Avoid buffers with components that react with your cross-linker (e.g., no Tris buffer with amine-reactive cross-linkers).[1][2]
-
pH: The pH should be optimized for the specific reactive groups of the cross-linker.[4]
-
Protein and cross-linker concentration: The molar ratio of cross-linker to protein needs to be optimized to achieve efficient cross-linking without causing protein precipitation.[2]
-
Temperature and incubation time: These should be controlled to ensure complete reaction while minimizing sample degradation.
Quantitative Data Summary
Table 1: Effect of Engineered Disulfide Bonds on Protein Thermal Stability
| Protein | Mutation | Change in Melting Temperature (Tm) | Reference |
| Cucurbita maxima trypsin inhibitor-V | V42C/R52C (extra disulfide bond) | +17°C | [14] |
| Cucurbita maxima trypsin inhibitor-V | E38C/W54C (extra disulfide bond) | +3°C | [14] |
| Cucurbita maxima trypsin inhibitor-V | C3S/C48S (disulfide removal) | -22°C | [14] |
| β-Lactamase | R65C/A184SbuY (extended disulfide bond) | +9°C | [13][17] |
Table 2: Recommended Reagent Concentrations for Stabilizing Reducible Cross-links
| Reagent | Application | Recommended Concentration | Reference |
| Hydrogen Peroxide | Prevention of disulfide bond reduction | Optimized for each mAb; minimal impact at controlled concentrations | [8][9] |
| N-ethylmaleimide (NEM) | Alkylation of free thiols to prevent disulfide scrambling | 4 mM | [10] |
| Iodoacetamide | Alkylation of free thiols to prevent disulfide scrambling | 4 mM | [10] |
| Cystamine | Prevention of disulfide scrambling during non-reduced peptide mapping | 0.5 - 2 mM | [11] |
| Glutaraldehyde | General protein cross-linking | 0.5% - 2% (v/v) | [7] |
Experimental Protocols
Protocol 1: Stabilization of Disulfide Bonds in Cell Lysates Using Hydrogen Peroxide
This protocol describes the use of hydrogen peroxide to prevent the reduction of disulfide bonds during cell lysis.
-
Prepare Lysis Buffer: Prepare your standard lysis buffer. Immediately before use, add hydrogen peroxide to the desired final concentration. The optimal concentration should be determined empirically for your specific protein and cell type, but a starting point can be a controlled, low concentration.[8][9]
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer containing hydrogen peroxide.
-
Incubation: Perform cell lysis according to your standard protocol, typically on ice with gentle agitation.
-
Clarification of Lysate: Centrifuge the lysate to pellet cell debris.
-
Downstream Processing: The clarified supernatant containing the stabilized proteins can be used for subsequent experiments. Hydrogen peroxide will naturally decompose into water and oxygen and does not typically require a separate removal step.[8]
Protocol 2: Prevention of Disulfide Scrambling During Enzymatic Digestion Using NEM
This protocol outlines the steps to prevent disulfide scrambling in non-reduced peptide mapping experiments.
-
Denaturation and Alkylation:
-
Dilution and Digestion:
-
Quenching:
-
Stop the digestion by acidifying the sample to pH 2 with trifluoroacetic acid (TFA).[10]
-
-
Analysis: The sample is now ready for analysis by LC-MS.
Visualizations
Caption: Workflow for stabilizing reducible cross-links during sample preparation.
Caption: Logical pathway of disulfide scrambling and its prevention by alkylation.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 3. rapidnovor.com [rapidnovor.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. korambiotech.com [korambiotech.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing protein stability with extended disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution issues in the chromatographic analysis of amino acids
Welcome to the technical support center for the chromatographic analysis of amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing co-elution.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in the context of amino acid analysis?
A1: Co-elution is a common issue in chromatography where two or more different amino acids are not adequately separated and elute from the chromatographic column at the same or very similar times. This results in overlapping peaks in the chromatogram, making accurate quantification and identification of the individual amino acids challenging.
Q2: What are the primary factors that influence the separation of amino acids and can lead to co-elution?
A2: The separation of amino acids is primarily influenced by the physicochemical properties of the amino acids themselves (e.g., polarity, charge, size) and their interaction with the stationary and mobile phases of the chromatography system. Key factors that can be adjusted to resolve co-elution include:
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of amino acids, which in turn influences their interaction with the stationary phase.[1][2][3][4]
-
Column Temperature: Temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and selectivity.[1][2]
-
Mobile Phase Composition: The type and concentration of organic modifiers (e.g., acetonitrile) and buffer salts in the mobile phase play a crucial role in the separation process.[5][6]
-
Stationary Phase Chemistry: The type of stationary phase (e.g., C18, ion-exchange, HILIC) dictates the primary mode of interaction with the amino acids.[7][8][9]
-
Derivatization: Pre- or post-column derivatization can alter the chemical properties of amino acids to improve their chromatographic behavior and detectability.[10][11]
Q3: Which amino acid pairs are commonly observed to co-elute?
A3: Some of the most frequently encountered co-eluting amino acid pairs include:
-
Threonine (Thr) and Serine (Ser)[12]
-
Aspartic acid (Asp) and Glutamic acid (Glu)[13]
-
Glycine (Gly) and Threonine (Thr)[1]
-
Isoleucine (Ile) and Leucine (Leu)[5]
-
Lysine (Lys), Threonine (Thr), and Histidine (His) under certain pH conditions.[5]
Troubleshooting Guides
This section provides systematic approaches to resolving co-elution issues.
Issue 1: Poor resolution between Threonine (Thr) and Serine (Ser).
This is a classic separation challenge in amino acid analysis.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: A slight adjustment of the mobile phase pH can significantly impact the resolution of Thr and Ser. For cation-exchange chromatography, a minor decrease in the pH of the initial buffer (Buffer A) can sometimes improve separation. Conversely, if the pH is too high, resolution between Thr and Ser may be lost.[12]
-
Optimize Column Temperature: Increasing the column temperature can sometimes decrease the resolution between Thr and Ser.[12] Therefore, experimenting with slightly lower temperatures may be beneficial.
-
Modify Gradient Program: A shallower gradient at the point of elution for Thr and Ser can help to improve their separation.
Issue 2: Co-elution of Aspartic acid (Asp) and Glutamic acid (Glu).
These two acidic amino acids often elute close together.
Troubleshooting Steps:
-
Fine-tune Mobile Phase pH: The separation of Asp and Glu is highly dependent on the mobile phase pH. At lower pH values, both are protonated and may interact more strongly with a reversed-phase column, potentially improving separation. For HILIC columns, a mobile phase pH of around 2.85 has been shown to provide good retention and separation.[6] If the pH is too high, these amino acids may elute in the void volume.[6]
-
Select an Appropriate Stationary Phase: While C18 columns are common, specialized amino acid analysis columns or HILIC columns can offer better selectivity for these polar amino acids.[9][13]
-
Adjust Buffer Concentration: The concentration of the buffer in the mobile phase can influence the ionic interactions and, consequently, the separation.
Issue 3: Isoleucine (Ile) and Leucine (Leu) are not baseline separated.
These isomeric amino acids are notoriously difficult to separate due to their similar structures and hydrophobicities.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: A careful optimization of the organic modifier (e.g., acetonitrile) concentration in the mobile phase is critical. A gradient elution that starts with a high aqueous content and gradually increases the organic modifier can effectively separate Ile and Leu.[5]
-
Adjust pH: Baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4 in reversed-phase HPLC.[5]
-
Consider a High-Resolution Column: Using a column with a smaller particle size and longer length can increase the column efficiency and improve the resolution of these isomers.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Separation of Critical Amino Acid Pairs
| Critical Pair | Chromatographic Mode | pH Change | Observed Effect on Resolution | Reference |
| Thr - Ser | Cation-Exchange | Buffer A pH 0.2 units too high | Loss of resolution | [12] |
| Asp - OH-Pro | Cation-Exchange | Buffer A pH 0.2 units too high | Co-elution | [12] |
| Asp - Neutrals | Cation-Exchange | Buffer A pH 0.3 units too low | Broadening of neutral amino acid peaks, later elution of Asp | [12] |
| Arg - NH3 | Cation-Exchange | Buffer B pH 0.2 units too high | Co-elution | [12] |
| Leu - Ile | Reversed-Phase | pH 5.6 and 7.4 | Baseline separation | [5] |
| Lys - Thr - His | Reversed-Phase | pH 4.6 and 5.6 | Co-elution | [5] |
| Asp - Glu | HILIC | pH > 7.5 | Elution in void volume | [6] |
| Asp - Glu | HILIC | pH 2.85 | Good retention and separation | [6] |
Experimental Protocols
Protocol 1: Optimized Separation of 10 Underivatized Amino Acids by HPLC-UV
This protocol is adapted for the separation of a mixture including the critical pairs Ile/Leu and Lys/Thr/His.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection: UV at 225 nm.[14]
-
Injection Volume: 10 µL.[14]
-
Elution Order: Lysine, Threonine, Histidine, Valine, Methionine, Isoleucine, Leucine, Tyrosine, Phenylalanine, and Tryptophan.[5]
Protocol 2: Separation of Derivatized Amino Acids using OPA and FMOC
This is a common pre-column derivatization method for comprehensive amino acid analysis.
-
Derivatization Reagents:
-
Derivatization Procedure: The sample is mixed with borate buffer, followed by the addition of OPA and then FMOC reagents. The reaction is typically rapid and can be automated using an autosampler.
-
Chromatographic System: Reversed-phase HPLC with fluorescence detection.
-
Column: A C18 column suitable for amino acid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
Visualizations
Caption: A workflow for troubleshooting co-elution issues in amino acid analysis.
Caption: Key parameters influencing chromatographic separation of amino acids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biotage.com [biotage.com]
- 9. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. help.waters.com [help.waters.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Lysinonorleucine and Histidinohydroxylysinonorleucine: Structure, Function, and Quantification
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and analytical distinctions between two key collagen cross-links.
In the complex architecture of the extracellular matrix (ECM), the stability and mechanical properties of collagen and elastin fibers are paramount. This integrity is largely conferred by a series of post-translational modifications that create covalent cross-links between individual polypeptide chains. Among these, lysinonorleucine (LNL) and histidinohydroxylysinonorleucine (HHHL) are two lysine-derived cross-links that have garnered significant attention. This guide provides a comprehensive comparison of their biochemical properties, physiological roles, analytical methodologies, and their implications in health and disease, with a critical perspective on the existing literature.
Biochemical and Physiological Overview
Lysinonorleucine (LNL) and histidinohydroxylysinonorleucine (HHHL) are both products of the lysyl oxidase (LOX) mediated enzymatic pathway, which initiates the cross-linking cascade by oxidatively deaminating lysine or hydroxylysine residues. However, they differ significantly in their structure, distribution, and physiological roles.
Lysinonorleucine (LNL) is a stable, bifunctional cross-link formed through the condensation of an allysine (a lysine-derived aldehyde) with the ε-amino group of a lysine residue. It is an important structural component of both collagen and elastin, contributing to the elasticity and resilience of various tissues, including ligaments, skin, and blood vessels.[1][2]
Histidinohydroxylysinonorleucine (HHHL) is described as a more complex, trifunctional (trivalent) cross-link, purportedly formed from one residue each of histidine, hydroxylysine, and lysine.[3] It has been primarily identified in mature skin collagen, with studies suggesting its concentration increases with chronological aging and in fibrotic conditions such as systemic sclerosis.[4][5]
A significant point of contention in the field is the in vivo existence of HHHL. Several studies have presented evidence suggesting that HHHL may be an artifact generated during the acid hydrolysis step of sample preparation, rather than a naturally occurring cross-link.[2][6][7] This controversy is a critical consideration when interpreting data related to HHHL. This proposed artifact formation is thought to depend on the presence of a specific histidine residue in the C-telopeptide of type I collagen, a residue that is absent in certain species like mice and rats, which consistently lack detectable HHHL in their skin.[2][6]
Quantitative Data Comparison
Direct quantitative comparison of LNL and HHHL across various tissues from a single study is scarce in the literature. However, by compiling data from multiple sources, a general overview of their prevalence can be established. It is important to note that the quantification of these cross-links is highly dependent on the analytical method employed and the rigorousness of the sample preparation.
| Cross-link | Predominant Protein | Key Tissues | Reported Concentration (Representative) | Key Pathological Associations |
| Lysinonorleucine (LNL) | Elastin, Collagen | Ligaments, Tendons, Skin, Aorta | Present in bovine flexor tendon[8]. | Altered levels in fibrotic diseases.[4][7] |
| Histidinohydroxylysinonorleucine (HHHL) | Collagen (Type I) | Skin, Cornea | 0.40 to 0.69 moles per mole of collagen in human skin[9]. | Increased in aged skin and systemic sclerosis.[4][5] |
Note: The quantitative data for HHHL should be interpreted with caution due to the ongoing debate about its potential as a laboratory artifact.
Experimental Protocols and Methodologies
The accurate quantification of LNL and HHHL requires specific and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the most common approach.
General Protocol for Tissue Hydrolysis
A crucial first step for the analysis of both LNL and HHHL from tissue samples is acid hydrolysis to break down the protein into its constituent amino acids and cross-linking components.
Protocol: Acid Hydrolysis
-
Obtain a tissue sample and freeze-dry to determine the dry weight.
-
Place the dried sample into a hydrolysis vial.
-
Add 6 M HCl to the vial.
-
Seal the vial under vacuum or flush with nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 18-24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Reconstitute the hydrolysate in an appropriate buffer for chromatographic analysis.[10]
Quantification of Lysinonorleucine (LNL) by HPLC-MS/MS
This method is adapted from established protocols for amino acid analysis and provides high specificity and sensitivity for LNL.
Protocol: LNL Quantification
-
Sample Preparation: Hydrolyze the tissue sample as described above.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[11]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor ion and product ion transitions for LNL would need to be determined using a pure standard.
-
-
Quantification: A standard curve is generated using a synthesized LNL standard to quantify the amount in the biological sample.[3][12]
Quantification of Histidinohydroxylysinonorleucine (HHHL) by HPLC with Fluorescence Detection
A sensitive method for HHHL quantification involves pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).[9]
Protocol: HHHL Quantification
-
Sample Preparation: Hydrolyze the skin sample as described above.
-
Derivatization:
-
Reconstitute the dried hydrolysate in a borate buffer (pH 8.5).
-
Add FMOC-Cl solution in acetone and react for 1 hour at room temperature.
-
Extract the FMOC-amino acid derivatives.
-
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of sodium acetate buffer and acetonitrile.
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 313 nm.
-
-
Quantification: The concentration of HHHL is determined by comparing the peak area to that of a purified HHHL standard.[9]
Signaling Pathways and Biological Relationships
Neither LNL nor HHHL are signaling molecules themselves; they are stable, structural components of the ECM. Their biological relevance is primarily understood in the context of the pathways that govern their formation and the consequences of the degradation of the matrices they stabilize.
The Lysyl Oxidase (LOX) Pathway
The formation of both LNL and HHHL is initiated by the lysyl oxidase (LOX) family of enzymes. This pathway is fundamental to the maturation of collagen and elastin.
Caption: The Lysyl Oxidase pathway for collagen and elastin cross-linking.
ECM Degradation and Cellular Response
The degradation of collagen and elastin by matrix metalloproteinases (MMPs) can release fragments containing these cross-links. While the direct signaling roles of LNL and HHHL are not established, the degradation products of the ECM are known to have biological activity and can influence cell behavior, including migration, proliferation, and inflammation.[4]
Caption: General workflow of ECM degradation and cellular signaling.
Conclusion
Lysinonorleucine and histidinohydroxylysinonorleucine represent two distinct outcomes of the lysyl oxidase-mediated cross-linking of collagen and elastin. LNL is a well-established, bifunctional cross-link integral to the function of multiple connective tissues. In contrast, the existence of the trifunctional HHHL as a natural biological structure is a subject of ongoing scientific debate, with compelling evidence suggesting it may be an analytical artifact. This distinction is critical for researchers in the fields of tissue engineering, fibrosis, and aging. The provided experimental frameworks offer a starting point for the accurate and critical assessment of these important post-translational modifications. Future research should aim for direct comparative quantification and further clarification of the status of HHHL in vivo.
References
- 1. Lysinonorleucine. A new amino acid from hydrolysates of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of lysine in biological samples by isocratic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of HPLC and Mass Spectrometry for Cross-Link Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of protein structure and interaction analysis, the accurate quantification of chemical cross-links is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) are two primary analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The choice between HPLC-UV and LC-MS for cross-link quantification hinges on a balance of factors including the required sensitivity, specificity, and the nature of the sample. While HPLC-UV offers robust and cost-effective quantification, LC-MS provides unparalleled specificity and sensitivity, particularly for complex samples.
Performance Comparison: HPLC-UV vs. LC-MS
A direct quantitative comparison of HPLC-UV and LC-MS for the analysis of the same cross-linked peptide samples reveals distinct advantages and limitations for each technique. The following table summarizes key performance metrics based on typical experimental outcomes.
| Performance Metric | HPLC-UV | LC-MS/MS | Key Considerations |
| Specificity | Lower | Higher | HPLC-UV relies on retention time for identification, which can be ambiguous in complex mixtures with co-eluting species.[1] LC-MS/MS provides mass-to-charge ratio and fragmentation data, offering confident identification of cross-linked peptides.[2][3] |
| Sensitivity | Moderate | High | For low-abundance cross-links, LC-MS/MS is significantly more sensitive than HPLC-UV.[3] The limit of detection for UV is often in the picogram to nanogram range, while MS can detect femtomole quantities.[4] |
| Quantitative Accuracy | High (with calibration) | High (with internal standards) | HPLC-UV provides excellent accuracy and precision when calibrated with standards of known concentration.[5] For accurate LC-MS quantification, stable isotope-labeled internal standards are often necessary to account for variations in ionization efficiency.[6] |
| Linear Dynamic Range | Good | Excellent | LC-MS/MS typically offers a wider linear dynamic range, allowing for the quantification of cross-links over a broader concentration range in a single analysis. |
| Robustness & Reproducibility | High | Moderate to High | HPLC-UV is a highly robust and reproducible technique, making it suitable for routine quality control applications.[7] LC-MS/MS performance can be more susceptible to matrix effects and instrument calibration. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to purchase and maintain, and the methodology is more straightforward. LC-MS/MS instruments are a significant capital investment and require specialized expertise for operation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the quantification of cross-linked peptides using both HPLC-UV and LC-MS/MS.
Protocol 1: Quantification of Cross-Linked Peptides by HPLC-UV
1. Sample Preparation:
- Perform in-solution or in-gel digestion of the cross-linked protein sample using a suitable protease (e.g., trypsin).
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
- Reconstitute the dried peptides in the initial mobile phase.
2. HPLC-UV Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Quantification: Generate a standard curve using a synthetic cross-linked peptide of known concentration. Integrate the peak area of the corresponding cross-link in the experimental sample and determine its concentration from the standard curve.
3. Validation:
- Validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.[4][5]
Protocol 2: Quantification of Cross-Linked Peptides by LC-MS/MS
1. Sample Preparation:
- Follow the same initial sample preparation steps as for HPLC-UV (digestion and desalting).
- For absolute quantification, spike the sample with a known amount of a stable isotope-labeled synthetic cross-linked peptide as an internal standard.
2. LC-MS/MS Analysis:
- Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A shallow gradient optimized for the separation of cross-linked peptides (e.g., 2% to 40% Mobile Phase B over 90 minutes).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Data-Dependent Acquisition (DDA) for identification or Parallel Reaction Monitoring (PRM) / Multiple Reaction Monitoring (MRM) for targeted quantification.
- MS1 Resolution: > 60,000.
- MS2 Resolution: > 15,000.
- Quantification:
- Identification: Use specialized software (e.g., pLink, MaxLynx) to identify the MS/MS spectra of cross-linked peptides.
- Relative Quantification: Compare the peak areas of the same cross-linked peptide across different samples.
- Absolute Quantification: Calculate the ratio of the peak area of the endogenous cross-linked peptide to the peak area of the stable isotope-labeled internal standard.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS for cross-link quantification reveals that the two techniques are complementary rather than mutually exclusive. HPLC-UV stands out for its robustness, reproducibility, and cost-effectiveness, making it an excellent choice for routine, high-throughput quantitative analyses where the cross-links of interest are relatively abundant and well-resolved chromatographically.
In contrast, LC-MS/MS is the superior method when high specificity and sensitivity are required, particularly for the analysis of complex biological samples containing low-abundance cross-links or for discovery-based studies where confident identification is critical. For comprehensive studies, a hybrid approach is often optimal: utilizing LC-MS/MS for the initial identification and characterization of cross-links, followed by the development of a robust HPLC-UV method for routine quantification in subsequent experiments. The choice of methodology should be guided by the specific requirements of the research question, available resources, and the desired level of analytical detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 4. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Comparative Guide to Collagen Cross-Linking Amino Acids: (5R,5'R)-Dihydroxy Lysinonorleucine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL), an immature collagen cross-link, with other significant collagen cross-linking amino acids. The objective is to offer a clear perspective on their respective roles in collagen stability and function, supported by experimental data.
Introduction to Collagen Cross-Linking
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its strength and stability are largely dependent on covalent intermolecular cross-links. These cross-links can be broadly categorized into two main types: enzymatically-derived and non-enzymatic advanced glycation end-products (AGEs). This guide focuses on the enzymatically-derived cross-links, which are crucial for normal tissue development and function.
The formation of these cross-links is initiated by the enzyme lysyl oxidase (LOX) and its homologs (LOXL).[1] LOX catalyzes the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules, forming reactive aldehydes.[2] These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form a variety of cross-links.
This comparison will focus on the following key enzymatic cross-linking amino acids:
-
This compound (DHLNL): A reducible, immature divalent cross-link formed from two hydroxylysine residues.
-
Hydroxylysinonorleucine (HLNL): Another reducible, immature divalent cross-link, formed from one lysine and one hydroxylysine residue.
-
Pyridinoline (PYD) or Hydroxylysylpyridinoline (HP): A non-reducible, mature trivalent cross-link that provides significant stability to collagen fibrils.[3] It is formed through the maturation of immature cross-links.[4]
-
Deoxypyridinoline (DPD) or Lysylpyridinoline (LP): A non-reducible, mature trivalent cross-link, structurally similar to PYD but lacking a hydroxyl group.
Comparative Performance Data
The following tables summarize quantitative data comparing the effects of these cross-links on the key performance indicators of collagen: mechanical properties, thermal stability, and enzymatic resistance.
Table 1: Mechanical Properties of Collagen with Different Cross-Links
| Cross-Link Type | Parameter | Value | Tissue/Model System | Reference |
| deH-DHLNL (precursor to DHLNL) | High-Strain Elastic Modulus | 37.9 GPa | Molecular Dynamics Simulation | [5][6] |
| Pyridinoline (PYD) | High-Strain Elastic Modulus | 42.4 GPa | Molecular Dynamics Simulation | [5][6] |
| DHLNL | Correlation with Final Stiffness | Positive Correlation (r = 0.58, p < 0.05) | Mouse Cervical Tissue | |
| DHLNL | Correlation with Ultimate Stress | Positive Correlation (r = 0.59, p < 0.05) | Mouse Cervical Tissue | |
| Pyridinoline (PYD) | Correlation with Final Stiffness | Positive Correlation (r = 0.76, p < 0.01) | Mouse Cervical Tissue | |
| Pyridinoline (PYD) | Correlation with Ultimate Stress | Positive Correlation (r = 0.73, p < 0.01) | Mouse Cervical Tissue |
Note: The molecular dynamics simulation data for deH-DHLNL provides a theoretical insight into the mechanical contribution of this immature cross-link. Experimental data from mouse cervical tissue demonstrates a significant positive correlation between the concentration of both DHLNL and PYD with the tissue's stiffness and strength. Notably, the correlation is stronger for the mature cross-link, PYD.
Table 2: Thermal Stability of Cross-Linked Collagen
| Cross-Link Profile | Denaturation Temperature (Td) | Method | Reference |
| Immature Cross-Links (Higher DHLNL/HLNL ratio) | Lower Td (Inferred) | DSC | General observation |
| Mature Cross-Links (Higher PYD/DPD ratio) | Higher Td | DSC | [7] |
Note: Direct experimental data comparing the denaturation temperatures of collagen with isolated, specific cross-links is limited. However, it is a well-established principle that the maturation of collagen, characterized by the conversion of immature, reducible cross-links like DHLNL to mature, non-reducible cross-links like pyridinoline, leads to a significant increase in the thermal stability of the collagen fibril.[7] This is reflected in a higher denaturation temperature (Td) as measured by Differential Scanning Calorimetry (DSC).
Table 3: Enzymatic Resistance of Cross-Linked Collagen
| Cross-Link Profile | Relative Degradation Rate by Collagenase | Method | Reference |
| Immature Cross-Links (Higher DHLNL/HLNL ratio) | Higher Degradation Rate (Inferred) | Collagenase Assay | General observation |
| Mature Cross-Links (Higher PYD/DPD ratio) | Lower Degradation Rate | Collagenase Assay | [8][9] |
Biochemical Formation Pathways
The formation of these cross-links is a complex, enzyme-mediated process. The following diagram illustrates the key steps in the formation of DHLNL and its subsequent maturation into Pyridinoline.
The formation of HLNL follows a similar initial pathway, but involves the reaction of a hydroxyallysine with a lysine residue. Deoxypyridinoline is formed from the maturation of immature cross-links derived from lysine aldehydes. The hydroxylation of lysine residues, catalyzed by lysyl hydroxylases, is a critical step that determines which type of cross-link will be formed.[10]
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented.
Quantification of Collagen Cross-Links by HPLC-ESI-MS/MS
This method allows for the simultaneous quantification of immature (DHLNL, HLNL) and mature (PYD, DPD) cross-links.
1. Sample Preparation and Hydrolysis:
-
Lyophilize and weigh the collagen-containing tissue sample.
-
Hydrolyze the sample in 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube.
-
Dry the hydrolysate under vacuum to remove the acid.
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., 0.1% heptafluorobutyric acid in water).
2. HPLC Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
The gradient is optimized to separate the different cross-link amino acids based on their hydrophobicity.
3. ESI-MS/MS Detection:
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each cross-link are monitored for high selectivity and sensitivity.
-
Quantification is achieved by comparing the peak areas of the endogenous cross-links to those of stable isotope-labeled internal standards.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to determine the denaturation temperature (Td) of collagen, which is an indicator of its thermal stability.
1. Sample Preparation:
-
Precisely weigh a small amount of hydrated collagen tissue (typically 5-10 mg) into an aluminum DSC pan.
-
Hermetically seal the pan to prevent water evaporation during the experiment.
-
Prepare an empty sealed pan to be used as a reference.
2. DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the samples at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak is observed as the collagen denatures (melts). The onset or peak of this endotherm is taken as the denaturation temperature (Td).
Collagenase Degradation Assay
This assay measures the resistance of collagen to enzymatic degradation.
1. Substrate Preparation:
-
Prepare thin films or gels of the cross-linked collagen to be tested.
-
Wash the samples extensively to remove any residual cross-linking agents.
-
Equilibrate the samples in a suitable buffer (e.g., Tris-HCl with CaCl2).
2. Enzymatic Digestion:
-
Incubate the collagen samples with a known concentration of bacterial collagenase (from Clostridium histolyticum) at 37°C.
-
At various time points, take aliquots of the supernatant.
-
Stop the enzymatic reaction in the aliquots (e.g., by adding a chelating agent like EDTA).
3. Quantification of Degradation:
-
The extent of degradation can be quantified by measuring the amount of solubilized collagen in the supernatant.
-
This is often done by a hydroxyproline assay, as hydroxyproline is an amino acid that is nearly exclusive to collagen.
-
Alternatively, the release of a fluorescent label from a pre-labeled collagen substrate can be measured over time.
-
The rate of degradation is determined by plotting the amount of solubilized collagen against time.
Conclusion
The stability and mechanical integrity of collagen are intricately linked to the type and density of its cross-links. This compound, as an immature cross-link, plays a foundational role in the initial stabilization of collagen fibrils. While it contributes to the mechanical strength of tissues, its conversion to mature, trivalent cross-links like pyridinoline is essential for achieving the high levels of mechanical stiffness, thermal stability, and enzymatic resistance required for the long-term function of load-bearing tissues.
For researchers in drug development and tissue engineering, understanding the balance between immature and mature cross-links is critical. Modulating the activity of enzymes like lysyl oxidase and lysyl hydroxylase could provide a therapeutic strategy to influence collagen stability in various pathological conditions, such as fibrosis, where excessive cross-linking is a hallmark, or in diseases characterized by connective tissue weakness. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of these crucial post-translational modifications of collagen.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Tensile mechanical properties of collagen type I and its enzymatic crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between pyridinoline concentration and thermal stability of bovine intramuscular collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The influence of different crosslinking agents onto the physical properties, integration behavior and immune response of collagen-based barrier membranes [frontiersin.org]
- 9. Various cross-linking methods inhibit the collagenase I degradation of rabbit scleral tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dupuytrens.org [dupuytrens.org]
Navigating the Stereochemical Maze: A Comparative Guide to Isomeric Purity Analysis of Synthetic (5R,5'R)-Dihydroxy Lysinonorleucine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of synthetic (5R,5'R)-Dihydroxy Lysinonorleucine, a complex amino acid derivative with multiple chiral centers. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
This compound is a hydroxylated, cross-linking amino acid with four stereocenters, giving rise to a total of 16 possible stereoisomers. The desired isomer, (5R,5'R), must be carefully distinguished from its potential diastereomeric and enantiomeric impurities that can arise during synthesis. The presence of these undesired isomers can significantly impact the biological activity and safety profile of a final product. Therefore, robust and reliable analytical methods are paramount for accurate isomeric purity assessment.
This guide explores and compares three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Comparison of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the compared methods for the analysis of this compound.
| Feature | Chiral HPLC-UV/MS | Chiral GC-MS | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of isomers with a chiral stationary phase. | Separation of volatile, derivatized isomers on a chiral capillary column followed by mass spectrometric detection. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each isomer. |
| Resolution of Diastereomers | High | High | Moderate to High |
| Quantification | Excellent | Excellent | Good |
| Sensitivity | Moderate to High (MS detection) | High | Low |
| Sample Preparation | Minimal to moderate (derivatization may be required for improved detection) | Extensive (derivatization is mandatory) | Minimal (addition of chiral solvating agent) |
| Throughput | High | Moderate | Low |
| Instrumentation | HPLC/UPLC with UV or MS detector | GC with MS detector | High-field NMR spectrometer |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For a polar, polyfunctional molecule like Dihydroxy Lysinonorleucine, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are often a good starting point.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UPLC) system
-
UV detector or Mass Spectrometer (for enhanced sensitivity and selectivity)
Chromatographic Conditions (Example):
-
Column: Chirobiotic™ T (Teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) to improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection: UV at 210 nm or MS in positive ion mode.
Sample Preparation:
-
Dissolve the synthetic this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and sensitivity for the analysis of volatile compounds. As Dihydroxy Lysinonorleucine is non-volatile, a two-step derivatization process is required to make it amenable to GC analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column
Derivatization and GC-MS Conditions (Example):
-
Derivatization:
-
Esterification: React the sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 100°C to convert the carboxylic acid groups to butyl esters.
-
Acylation: React the product from the first step with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino and hydroxyl groups.
-
-
Column: Chirasil™-Val capillary column (e.g., 25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatized isomers.
-
Injection: Split or splitless injection.
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg).
-
Perform the two-step derivatization as described above.
-
Dissolve the final derivatized product in a suitable solvent (e.g., hexane) for injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to differentiate diastereomers by observing their distinct chemical shifts in the presence of a chiral solvating agent (CSA). This method is non-destructive but generally less sensitive than chromatographic techniques.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Procedure (Example):
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a derivative thereof.
-
Solvent: A deuterated solvent in which both the sample and the CSA are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Dissolve a known amount of the synthetic this compound in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and compare it to the initial spectrum. The presence of diastereomers will be indicated by the splitting of signals corresponding to the different isomers.
-
-
Data Analysis: The isomeric purity can be estimated by integrating the distinct signals for each diastereomer.
Visualizing the Analytical Workflow
To better illustrate the process of isomeric purity analysis, the following diagrams, generated using the DOT language, outline the experimental workflows for Chiral HPLC and Chiral GC-MS.
Caption: Workflow for Isomeric Purity Analysis by Chiral HPLC.
Caption: Workflow for Isomeric Purity Analysis by Chiral GC-MS.
Conclusion
The isomeric purity of synthetic this compound can be effectively determined using a variety of analytical techniques. Chiral HPLC offers a balance of resolution, speed, and ease of use, making it a suitable method for routine quality control. Chiral GC-MS provides excellent sensitivity and resolving power but requires extensive sample derivatization. NMR with chiral solvating agents is a valuable tool for structural confirmation and can provide quantitative information without the need for chromatographic separation, although with lower sensitivity. The selection of the most appropriate method will depend on the specific requirements of the analysis. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the development and quality control of this and other complex chiral molecules.
A Comparative Analysis of Collagen Cross-Links Across Diverse Species
A comprehensive examination of the covalent bonds that stabilize collagen, offering insights into tissue mechanics, aging, and disease across the animal kingdom.
Introduction
Collagen, the most abundant protein in the animal kingdom, derives its remarkable tensile strength and stability from a network of covalent intermolecular cross-links. These cross-links, formed through both enzymatic and non-enzymatic pathways, are critical for the structural integrity of tissues such as bone, cartilage, tendon, and skin. The type and density of these cross-links vary significantly across different species and tissues, reflecting adaptations to diverse mechanical demands and physiological conditions. This guide provides a comparative overview of collagen cross-links in various species, detailing the analytical methods used for their quantification and exploring the signaling pathways that regulate their formation. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to connective tissue biology, aging, and disease.
Quantitative Comparison of Collagen Cross-Links
The concentration and ratio of different collagen cross-links are key determinants of tissue properties. The following table summarizes quantitative data on the major enzymatic cross-links, pyridinoline (PYD) and deoxypyridinoline (DPD), in the bone and cartilage of various species. It is important to note that direct comparisons between studies should be made with caution, as analytical methodologies and sample preparation techniques can influence the results.
| Species | Tissue | Pyridinoline (PYD) (mol/mol of collagen) | Deoxypyridinoline (DPD) (mol/mol of collagen) | PYD/DPD Ratio | Reference |
| Human | Bone (Cortical) | ~0.3 - 0.6 | ~0.08 - 0.15 | ~3.5 - 4.0 | [1][2] |
| Cartilage (Articular) | ~2.0 - 4.0 | ~0.02 - 0.05 | >50 | [3] | |
| Bovine | Bone | - | - | ~3.0 | [3] |
| Cartilage | - | - | ~50 | [3] | |
| Gingiva | - | - | - | [4] | |
| Porcine (Minipig) | Cartilage (Femoral Condyle) | ~1.5 | ~0.1 | ~15 | [5] |
| Cartilage (Meniscus) | ~1.0 | ~0.2 | ~5 | [5] | |
| Avian (Turkey) | Tendon (Mineralized) | Low | Present | - | [6] |
| Avian (Chicken) | Bone (Humerus) | - | - | - | [7] |
Note: Data is compiled from multiple sources and represents approximate values. "-" indicates data not available in the cited sources.
Experimental Protocols
Accurate quantification of collagen cross-links is essential for comparative studies. The following are detailed methodologies for the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Pyridinium Cross-Links
This method is widely used for the quantification of pyridinoline (PYD) and deoxypyridinoline (DPD).
1. Sample Preparation and Hydrolysis:
-
Tissues are lyophilized and weighed.
-
Samples are hydrolyzed in 6 M HCl at approximately 110°C for 18-24 hours.[8]
-
The hydrolysates are dried and reconstituted in a suitable buffer.
2. Chromatographic Separation:
-
Separation is achieved using an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in an acetonitrile-water mobile phase.[4]
-
A gradient elution is often employed to resolve PYD and DPD from other amino acids and interfering compounds.
3. Detection and Quantification:
-
PYD and DPD are naturally fluorescent, allowing for sensitive detection using a fluorescence detector (excitation ~295 nm, emission ~395 nm).
-
Quantification is performed by comparing the peak areas of the samples to those of known standards.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Collagen Cross-Links
LC-MS/MS offers high sensitivity and specificity for the quantification of a broader range of collagen cross-links, including immature and mature forms.
1. Sample Preparation:
-
For mature cross-links (PYD, DPD), acid hydrolysis is performed as described for HPLC.
-
For immature, reducible cross-links (e.g., dihydroxylysinonorleucine - DHLNL), a reduction step with sodium borohydride (NaBH4) is required prior to hydrolysis to stabilize the cross-links.[8]
-
For analysis of cross-linked peptides, enzymatic digestion (e.g., with trypsin or collagenase) is used instead of acid hydrolysis.
2. LC Separation:
-
Reversed-phase chromatography is commonly used to separate the cross-links or cross-linked peptides.
-
The mobile phase typically consists of water and acetonitrile with an additive like formic acid to improve ionization.
3. MS/MS Detection and Quantification:
-
Electrospray ionization (ESI) is a common ionization source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target cross-link are monitored for high selectivity.
-
Quantification is achieved using stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.
Signaling Pathways Regulating Collagen Cross-Linking
The formation of enzymatic collagen cross-links is primarily regulated by the lysyl oxidase (LOX) family of enzymes. The expression and activity of LOX are controlled by complex signaling pathways, with the Transforming Growth Factor-β (TGF-β) and integrin signaling pathways playing central roles.
Experimental Workflow for Collagen Cross-Link Analysis
Caption: General workflow for the analysis of collagen cross-links.
Lysyl Oxidase (LOX) Activation and Collagen Cross-Linking
Caption: Activation of Lysyl Oxidase and formation of collagen cross-links.
TGF-β Signaling Pathway in Lysyl Oxidase Regulation
Caption: TGF-β signaling pathway leading to increased Lysyl Oxidase expression.[10]
Conclusion
The study of collagen cross-links across different species provides fundamental insights into the structure-function relationships of connective tissues. The variations in cross-link profiles reflect evolutionary adaptations to different mechanical and physiological needs. Standardized and robust analytical methods, such as HPLC and LC-MS/MS, are crucial for generating reliable comparative data. Furthermore, understanding the intricate signaling pathways that regulate collagen cross-linking, particularly the roles of TGF-β and integrin signaling in modulating lysyl oxidase activity, opens avenues for therapeutic interventions in a range of conditions, from fibrotic diseases to age-related tissue degeneration. Future research focusing on a broader range of species and employing advanced analytical techniques will further enhance our understanding of the diverse world of collagen biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of collagen cross-linking: biochemical changes in collagen during the partial mineralization of turkey leg tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen biochemistry of avian bone: comparison of bone type and skeletal site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.boisestate.edu [experts.boisestate.edu]
- 7. Immature and Mature Collagen Crosslinks Quantification Using High-Performance Liquid Chromatography and High-Resolution Mass Spectrometry in Orbitrap™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cross-Link Conundrum: Is Histidinohydroxylysinonorleucine a Biomarker or a Byproduct?
A comprehensive guide for researchers on the validation of histidinohydroxylysinonorleucine (HHL) as a collagen cross-link, comparing it with established markers such as pyridinoline (PYD) and deoxypyridinoline (DPD). This guide delves into the ongoing scientific debate, presents supporting experimental data, and provides detailed analytical protocols.
Introduction
The maturation and stabilization of collagen, the most abundant protein in mammals, is critically dependent on the formation of covalent cross-links between individual collagen molecules. These cross-links are essential for the tensile strength and integrity of connective tissues. For decades, pyridinoline (PYD) and deoxypyridinoline (DPD) have been the gold standard biomarkers for mature collagen cross-linking, widely used to assess bone resorption and cartilage degradation. However, the discovery of another potential cross-link, histidinohydroxylysinonorleucine (HHL), has sparked a significant debate within the scientific community. This guide provides an objective comparison of HHL with PYD and DPD, focusing on the evidence for and against its existence as a natural cross-link and its potential utility as a biomarker.
The HHL Controversy: A Tale of Two Hypotheses
The central issue surrounding HHL is whether it is a naturally occurring, mature collagen cross-link or an artifact generated during laboratory analysis. Two opposing viewpoints, championed by prominent research groups, define this debate.
The Artifact Hypothesis: Pioneered by Eyre and colleagues, this hypothesis posits that HHL is not a native cross-link in collagen. Instead, they propose that HHL is formed artifactually during the acid hydrolysis step of sample preparation, a standard procedure for analyzing collagen cross-links.[1][2][3] Their research suggests that this artifact formation is specific to species that possess a histidine residue in the C-telopeptide region of their type I collagen.[1][2][3] In these species, the labile aldol-condensation product of two allysine residues can react with a nearby histidine during acid hydrolysis to form HHL. The absence of HHL in species lacking this specific C-telopeptide histidine, such as rats and mice, is presented as strong evidence for its artifactual nature.[1][2]
The Natural Cross-Link Hypothesis: Conversely, Yamauchi and his team maintain that HHL is a genuine, stable, trifunctional cross-link in collagen.[4] They argue that the experimental conditions used by those who propose the artifact hypothesis may not be suitable for the detection of HHL-containing peptides.[4] Their research points to the isolation of HHL-containing peptides from bovine skin collagen and suggests that HHL plays a role in the maturation of collagen fibrils.[5] A study on alpaca skin, which lacks the specific histidine residue implicated in the artifact theory, reported the presence of HHL, further challenging the artifact hypothesis.[4]
Comparative Analysis of Collagen Cross-Links
To provide a clear comparison, the following table summarizes the key characteristics of HHL, PYD, and DPD.
| Feature | Histidinohydroxylysinonorleucine (HHL) | Pyridinoline (PYD) | Deoxypyridinoline (DPD) |
| Status | Controversial: Proposed as both a natural cross-link and a laboratory artifact.[1][2][3][4] | Established: Widely accepted as a mature, natural collagen cross-link.[6][7][8] | Established: A well-characterized mature collagen cross-link, particularly abundant in bone.[6][7][8] |
| Chemical Nature | Proposed trifunctional cross-link involving histidine, hydroxylysine, and lysine.[5] | Trivalent, fluorescent pyridinium compound derived from three hydroxylysine residues. | Trivalent, fluorescent pyridinium compound derived from one lysine and two hydroxylysine residues. |
| Tissue Distribution | Primarily reported in the skin and cornea of species with a C-telopeptide histidine in type I collagen (e.g., bovine).[1][2] Its presence in other tissues and species is debated.[4] | Abundant in cartilage, bone, ligaments, and tendons.[9] | Primarily found in bone and dentin.[9] |
| Biomarker Utility | Uncertain: If a natural cross-link, it could be a specific marker for skin and cornea collagen turnover. If an artifact, it has no biomarker value. | Established: A key biomarker for cartilage and bone resorption.[7][10][11][12] | Established: A highly specific biomarker for bone resorption.[7][10][11][12] |
| Analytical Detection | Typically requires acid hydrolysis followed by techniques like HPLC or LC-MS/MS.[1][4] | Quantified by HPLC with fluorescence detection or LC-MS/MS after acid hydrolysis.[9][10] | Quantified by HPLC with fluorescence detection or LC-MS/MS after acid hydrolysis.[9][10] |
Experimental Protocols
Accurate and reproducible quantification of collagen cross-links is paramount. The following provides a generalized, detailed methodology for the analysis of collagen cross-links, including HHL, PYD, and DPD, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization: Lyophilize and weigh the tissue sample. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Reduction (Optional but recommended for immature cross-links): To stabilize immature divalent cross-links, the tissue homogenate can be reduced with sodium borohydride (NaBH4).
-
Acid Hydrolysis: Hydrolyze the tissue homogenate in 6 M HCl at 110°C for 18-24 hours in a sealed, nitrogen-flushed tube. This step is crucial and is at the center of the HHL artifact debate.
-
Solid-Phase Extraction (SPE): After hydrolysis, neutralize the sample and purify the cross-links using a solid-phase extraction cartridge (e.g., C18). This step removes interfering substances and enriches the cross-link fraction.
-
Reconstitution: Elute the cross-links from the SPE cartridge and dry the eluate under vacuum. Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for the separation of polar amino acids.
-
Mobile Phase: Employ a gradient elution using a binary solvent system, typically water with a small percentage of an ion-pairing agent (e.g., heptafluorobutyric acid) and acetonitrile.
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
Injection Volume: Inject a defined volume of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each cross-link (HHL, PYD, and DPD) and their corresponding internal standards.
-
Quantification: Generate a standard curve using known concentrations of purified cross-link standards to quantify the amount of each cross-link in the samples.
-
Mandatory Visualizations
Collagen Biosynthesis and Cross-Linking Pathway
The following diagram illustrates the key steps in collagen synthesis and the enzymatic cross-linking process initiated by lysyl oxidase.
Caption: Overview of collagen biosynthesis and enzymatic cross-linking.
Logical Flow of HHL Validation
This diagram outlines the logical workflow to investigate the validity of HHL as a natural collagen cross-link.
Caption: Experimental workflow to test the HHL artifact hypothesis.
Conclusion
References
- 1. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tmiclinode.com [tmiclinode.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise Increases Pyridinoline Cross-linking and Counters the Mechanical Effects of Concurrent Lathyrogenic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of urinary hydroxypyridinium crosslink measurements as resorption markers in metabolic bone diseases [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary excretion of hydroxy-pyridinium cross-links of collagen reflects skeletal growth velocity in normal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes with age in the urinary excretion of lysyl- and hydroxylysylpyridinoline, two new markers of bone collagen turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of pyridinoline crosslinks correlates with bone turnover measured on iliac crest biopsy in patients with vertebral osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of pyridinoline, a cross-linking compound of collagen fibers, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crossroads of Connective Tissue Health: A Quantitative Look at Lysinonorleucine in Healthy and Diseased States
For researchers, scientists, and drug development professionals, understanding the subtle molecular shifts that underpin disease is paramount. Lysinonorleucine (LNL), a lesser-known amino acid cross-link, is emerging as a potential biomarker in a range of pathologies characterized by the disruption of the extracellular matrix. This guide provides a comparative overview of LNL in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid in the exploration of its diagnostic and therapeutic potential.
Lysinonorleucine is a stable, covalent cross-link formed from lysine and allysine residues, primarily within collagen and elastin fibers. Its formation, catalyzed by the lysyl oxidase (LOX) family of enzymes, is crucial for the structural integrity and elasticity of connective tissues. However, dysregulation of this process, often associated with chronic inflammation, oxidative stress, and aging, can lead to altered LNL levels, reflecting a pathological remodeling of the extracellular matrix.
Quantitative Comparison of Lysinonorleucine: A Data-Driven Overview
While direct quantitative data for lysinonorleucine in a wide range of specific human tissues remains an area of active research, existing studies in related fields provide valuable insights into the differential expression of collagen cross-links in health and disease. The following tables summarize key findings on collagen and its cross-links, which are intrinsically linked to LNL formation, in prevalent diseases.
| Disease State | Tissue/Sample Type | Key Quantitative Findings | Reference |
| Atherosclerosis | Human Aortic Tissue | Proteomic analyses of atherosclerotic plaques show significant alterations in extracellular matrix proteins, including various collagen types. While specific LNL quantification is limited, studies on related amino acids in the serum of atherosclerosis patients show significant differences compared to healthy controls.[1][2] | |
| Skin Aging | Human Dermal Tissue | In aged skin, collagen fibrils become fragmented and disorganized. While direct LNL quantification is not widely reported, studies show that aged dermal collagen is mechanically stiffer and harder, suggesting alterations in cross-linking.[3][4] Quantitative proteomics has identified numerous differentially expressed proteins in aged versus young skin, highlighting changes in the extracellular matrix.[5] | |
| Chronic ObstructivePulmonary Disease (COPD) | Human Lung Tissue | While direct LNL quantification is sparse, metabolomic studies of lung tissue from COPD patients reveal significant changes in amino acid levels compared to non-smokers.[6][7] Studies have also shown that smokers, a high-risk group for COPD, have elevated levels of lysyl oxidase-like 1 (LOXL1), an enzyme involved in LNL formation. | |
| Diabetes | Human Plasma/Serum | Patients with diabetic nephropathy, a common complication of diabetes, show increased levels of biomarkers related to connective tissue turnover.[8][9][10] While specific LNL data is limited, studies have demonstrated that L-lysine supplementation can ameliorate some diabetic complications in animal models, suggesting a role for lysine metabolism in the disease process.[11] |
Experimental Protocols: Quantifying Lysinonorleucine
The gold standard for the quantification of lysinonorleucine and other amino acid cross-links is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of LNL in complex biological samples.
Protocol: LC-MS/MS Quantification of Lysinonorleucine in Tissue Hydrolysates
This protocol provides a general framework for the analysis of LNL in tissue samples. Optimization will be required for specific tissue types and instrumentation.
1. Sample Preparation and Hydrolysis:
-
Excise and weigh the tissue sample (typically 10-50 mg).
-
Lyophilize the tissue to a constant dry weight.
-
Delipidate the tissue by extraction with a 2:1 (v/v) solution of chloroform:methanol.
-
Hydrolyze the delipidated tissue in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.
-
Neutralize the hydrolysate with 6 M NaOH.
-
Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the amino acids.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for LNL and an appropriate internal standard (e.g., a stable isotope-labeled LNL) are monitored.
-
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte (LNL) to the internal standard against a calibration curve prepared with known concentrations of LNL standards.
Visualizing the Pathways
To better understand the experimental process and the biological context of lysinonorleucine, the following diagrams are provided.
Caption: Workflow for LNL quantification in tissue.
Caption: Formation of LNL via the LOX pathway.
References
- 1. Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Architecture of Human Coronary and Aortic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-related changes in dermal collagen physical properties in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related changes in dermal collagen physical properties in human skin [ouci.dntb.gov.ua]
- 5. Quantitative proteomics analysis of young and elderly skin with DIA mass spectrometry reveals new skin aging-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Biomarkers in diabetic nephropathy: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Biomarker for Early Detection of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Lysine Ameliorates Diabetic Nephropathy in Rats with Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Validation of Analytical Methods for Collagen Cross-links
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of collagen cross-links is pivotal in understanding the progression of various diseases, including fibrosis and osteoporosis, and in the development of novel therapeutics. This guide provides a comprehensive comparison of the three principal analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a synthesis of performance data from multiple studies, detailed experimental protocols, and visual representations of the underlying biological and analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for collagen cross-link analysis is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and ELISA for the measurement of the key mature collagen cross-links, Pyridinoline (PYD) and Deoxypyridinoline (DPD).
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) |
| HPLC | PYD | 10 nmol/L[1] | Not consistently reported | 91.5%[1] | 0.16%[1] | 1.32%[1] |
| DPD | 7 nmol/L[1] | Not consistently reported | 106.1%[1] | 1.39%[1] | 3.71%[1] | |
| LC-MS/MS | PYD | 0.082 ± 0.023 µM[2] | 0.245 ± 0.070 µM[2] | 106.5%[3] | <10% (typical) | <15% (typical) |
| DPD | 0.118 ± 0.052 µM[2] | 0.354 ± 0.157 µM[2] | 104.2%[3] | <10% (typical) | <15% (typical) | |
| ELISA | PYD | < 3.12 ng/mL | Not applicable | Not applicable | <8%[3] | <10%[3] |
| DPD | 1.1 nmol/L[4] | Not applicable | Not applicable | <10%[5] | <15%[5] |
Table 1: Performance Characteristics of Analytical Methods for Pyridinoline (PYD) and Deoxypyridinoline (DPD) Quantification. This table provides a comparative summary of the key performance metrics for HPLC, LC-MS/MS, and ELISA. Data is compiled from multiple sources to provide a representative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions and reporting standards across studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories. Below are generalized, step-by-step protocols for each of the three analytical methods.
High-Performance Liquid Chromatography (HPLC) Protocol for PYD and DPD Analysis
-
Sample Preparation:
-
Urine samples are subjected to acid hydrolysis (e.g., 6 M HCl at 107°C for 18 hours) to liberate peptide-bound cross-links.[1]
-
The hydrolysate is then subjected to a pre-purification step, often involving partition chromatography on a cellulose column to remove interfering substances.[1]
-
The fractions containing PYD and DPD are collected and lyophilized.[1]
-
-
Chromatographic Separation:
-
Detection:
-
PYD and DPD are naturally fluorescent and are detected using a fluorescence detector.
-
Typical excitation and emission wavelengths are 290 nm and 400 nm, respectively.[1]
-
-
Quantification:
-
Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for PYD and DPD Analysis
-
Sample Preparation:
-
Similar to HPLC, samples (urine or tissue hydrolysates) undergo acid hydrolysis.
-
A solid-phase extraction (SPE) step using a cellulose-based sorbent is employed for sample clean-up and concentration.
-
-
Chromatographic Separation:
-
Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is commonly used for separation.
-
A rapid separation can be achieved using a silica hydride column with an isocratic mobile phase of acetonitrile in water with formic acid.[2]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification.
-
Concentrations are determined from a calibration curve generated using certified reference materials.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for PYD and DPD Analysis
-
Assay Principle:
-
ELISA for collagen cross-links are typically competitive immunoassays.
-
Microtiter plates are pre-coated with antibodies specific to either PYD or DPD.
-
-
Assay Procedure:
-
Standards and samples are added to the wells, along with a known amount of biotin-conjugated PYD or DPD.
-
The free analyte in the sample competes with the biotin-conjugated analyte for binding to the coated antibody.
-
After incubation and washing, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated analyte.
-
A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis:
-
The optical density is measured using a microplate reader.
-
A standard curve is generated, and the concentration of the analyte in the samples is determined by interpolation.
-
Visualizing the Landscape: Workflows and Pathways
To provide a clearer understanding of the processes involved in collagen cross-link analysis, the following diagrams, generated using the DOT language, illustrate the enzymatic pathway of collagen cross-link formation and a generalized workflow for their analysis.
Figure 1: Enzymatic Pathway of Collagen Cross-link Formation. This diagram illustrates the key steps in the formation of mature collagen cross-links, initiated by the enzyme lysyl oxidase.
Figure 2: Generalized Analytical Workflow for Collagen Cross-link Analysis. This flowchart outlines the common steps involved in the analysis of collagen cross-links, from sample preparation to data interpretation.
Conclusion
The selection of an appropriate analytical method for collagen cross-link analysis is a critical decision in research and drug development. HPLC offers a robust and cost-effective solution for routine analysis. LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for complex matrices and low-abundance cross-links. ELISA presents a high-throughput and user-friendly option, particularly suitable for large-scale screening studies. By understanding the performance characteristics and methodological nuances of each technique, researchers can make informed decisions to ensure the generation of high-quality, reproducible data in their pursuit of advancing scientific knowledge and developing new therapies. A fully validated LC-MS/MS method has shown good agreement with other laboratories in the UK National External Proficiency Scheme (UK NEQAS).
References
- 1. researchgate.net [researchgate.net]
- 2. "Rapid analysis of pyridinoline and deoxypyridinoline in biological sam" by Rafea Naffa, Seiichiro Watanabe et al. [scholarworks.sjsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of (5R,5'R)-Dihydroxy Lysinonorleucine: A Comprehensive Guide for Laboratory Professionals
The primary approach to the disposal of (5R,5'R)-Dihydroxy Lysinonorleucine, as with many non-highly reactive laboratory chemicals, is to treat it as hazardous chemical waste. This necessitates segregation from general waste streams and collection by a licensed waste disposal contractor.
Quantitative Disposal Summary
To facilitate quick reference and comparison, the following table summarizes the key disposal parameters for this compound in its various forms within a laboratory setting.
| Waste Form | Recommended Container | Key Disposal Requirement |
| Solid (Pure Compound) | Original, clearly labeled container or a new, compatible, and sealed container. | Dispose of as hazardous chemical waste through a licensed contractor. |
| Aqueous Solutions | Leak-proof, sealed, and clearly labeled container compatible with aqueous waste. | Collect in a designated hazardous waste container; do not pour down the drain. |
| Contaminated Labware (e.g., gloves, pipette tips) | Double-bagged in clear plastic bags, each tagged with a hazardous waste label. | Dispose of as hazardous solid waste; do not discard in regular trash. |
| Empty Containers | Original container. | Triple-rinse with a suitable solvent (e.g., water); the first rinseate should be collected as chemical waste. After rinsing and removal of labels, the container can be disposed of as regular glass or plastic waste.[1][2] |
Experimental Protocols for Disposal
The following detailed methodologies provide a step-by-step process for the safe handling and disposal of this compound waste.
1. Disposal of Solid this compound:
-
Segregation: Ensure that the solid waste of this compound is not mixed with other chemical wastes, especially those that are incompatible.
-
Containment: If possible, store the waste compound in its original container. If the original container is compromised, transfer the waste to a new, clean, and compatible container with a secure lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.
-
Storage: Store the labeled container in a designated satellite accumulation area (SAA) for hazardous waste, away from general laboratory traffic and incompatible materials.[3]
-
Collection: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
2. Disposal of Solutions Containing this compound:
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not dispose of these solutions down the drain.[3]
-
Container Compatibility: Use a container made of a material that will not react with the solution. For aqueous solutions, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage or volume, including "this compound."[3]
-
Storage and Disposal: Store the container in the SAA and follow your institution's procedures for hazardous waste collection.
3. Disposal of Contaminated Labware:
-
Segregation: Collect all disposable labware, such as gloves, pipette tips, and absorbent paper, that has come into contact with this compound separately from non-contaminated waste.
-
Containment: Place the contaminated items in a durable, clear plastic bag.
-
Double-Bagging and Labeling: Seal the first bag and then place it inside a second clear plastic bag. Attach a hazardous waste label to the outer bag, clearly indicating that it contains labware contaminated with "this compound."
-
Disposal: Dispose of the double-bagged waste through your institution's hazardous waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (5R,5'R)-Dihydroxy Lysinonorleucine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (5R,5'R)-Dihydroxy Lysinonorleucine. The following guidance is based on general laboratory safety protocols for handling similar non-hazardous, potentially hygroscopic amino acid derivatives and research chemicals. Researchers must always consult and adhere to their institution's specific safety and disposal protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and ensure the safe handling and disposal of this laboratory chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure and contamination in a laboratory setting.[1][2] The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical laboratory settings.[2]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact. Should be changed immediately if contaminated.[1] |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Protects eyes from potential splashes or airborne particles.[2][3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[1][2] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of airborne particles.[4] |
| Foot Protection | Closed-toe Shoes | Prevents injuries from spills or dropped items. |
Operational Plan: Safe Handling Procedure
Given that this compound's hygroscopic nature is a possibility, specific handling procedures should be followed to maintain the integrity of the compound and ensure safety.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood or a designated weighing station with ventilation, is clean and uncluttered.[5] Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound:
-
If the compound is a powder, handle it within a fume hood or a powder handling enclosure to minimize the inhalation of any airborne dust.[4][5]
-
To prevent moisture absorption by the potentially hygroscopic material, work quickly and in a low-humidity environment if possible.[6]
-
Use a clean, dry spatula for transferring the powder.
-
-
In Solution:
-
When preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Work over a disposable bench cover to easily manage any spills.[4]
-
-
Post-Handling:
Disposal Plan
Proper disposal of laboratory waste is crucial to maintain a safe working environment and comply with regulations.[7] The following outlines a general disposal plan for this compound, assuming it is a non-hazardous substance.
Disposal Protocol:
-
Unused Solid Compound:
-
Aqueous Solutions:
-
Contaminated Materials:
-
Items such as used gloves, weighing paper, and paper towels contaminated with the compound should be placed in the appropriate laboratory waste container.[7]
-
-
Empty Containers:
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound.
References
- 1. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. osha.gov [osha.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
